molecular formula C11H14N2O B8803319 4-Phenylpiperazine-1-carbaldehyde CAS No. 51420-33-8

4-Phenylpiperazine-1-carbaldehyde

Cat. No.: B8803319
CAS No.: 51420-33-8
M. Wt: 190.24 g/mol
InChI Key: ZJQOHRIHVHFULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol, features a piperazine ring core substituted with a phenyl group and a reactive aldehyde functionality . The aldehyde group is a key synthetic handle, enabling its use as an intermediate in the synthesis of more complex molecules, such as hydrazones and amides, via condensation reactions . This compound is primarily utilized in scientific research for the development of novel therapeutic agents. Piperazine derivatives are recognized as important pharmacophores found in many biologically active compounds . Specifically, 4-Phenylpiperazine-1-carbaldehyde serves as a key precursor in the design and synthesis of potential anticancer agents. Research indicates that related derivatives have been developed into potent inhibitors of tubulin polymerization, a established mechanism for disrupting cell division in cancer cells . Furthermore, phenylpiperazine-based scaffolds are investigated for their activity against other targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a fundamental role in signal transduction pathways in oncology . Safety Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary use . Researchers should handle this material with appropriate precautions, consulting its relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

51420-33-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-phenylpiperazine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-10-12-6-8-13(9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

ZJQOHRIHVHFULX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

4-Phenylpiperazine-1-carbaldehyde: Chemical Architecture, Synthesis, and Pharmacological Utility in CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic modification of privileged scaffolds is essential for tuning pharmacokinetics and receptor binding affinities. The 1-phenylpiperazine moiety is a cornerstone in the development of central nervous system (CNS) therapeutics, particularly those targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors [3].

4-Phenylpiperazine-1-carbaldehyde (also known as N-formyl-4-phenylpiperazine) represents a critical structural derivative of this class. The introduction of a carbaldehyde (formyl) group at the N1 position of the piperazine ring fundamentally alters the physicochemical properties of the parent dibasic scaffold. This technical guide explores the structural characteristics, green synthetic methodologies, and the pharmacological rationale behind utilizing 4-Phenylpiperazine-1-carbaldehyde in drug discovery pipelines.

Physicochemical Properties & Structural Architecture

The core structure of 1-phenylpiperazine is inherently dibasic. The N4 nitrogen (attached to the phenyl ring) is less basic due to the electron-withdrawing resonance effect of the aromatic system, while the N1 nitrogen (aliphatic) remains highly basic (pKa ~ 8.8) [3].

By formylating the N1 position to create 4-Phenylpiperazine-1-carbaldehyde, the basicity of the aliphatic nitrogen is quenched, converting it into an amide-like functionality. Causality in Drug Design: This modification is not trivial; it significantly increases the lipophilicity (logP) of the molecule, enhances blood-brain barrier (BBB) permeability, and prevents off-target electrostatic interactions with non-target proteins. Furthermore, the formyl group serves as a robust, atom-economical protecting group during the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Phenylpiperazine-1-carbaldehyde
CAS Number 51420-33-8 [1]
Molecular Formula C11H14N2O [1]
Molecular Weight 190.24 g/mol [1]
Melting Point 82–85 °C [2]
SMILES String O=CN1CCN(C2=CC=CC=C2)CC1 [1]
1H NMR (CDCl3, 300 MHz) δ 8.55/8.08 (1H, s, CHO), 6.92–7.33 (5H, m, Ar-H), 3.72–3.16 (8H, m, piperazine) [2], [4]

Synthetic Methodologies: A Green Chemistry Approach

Historically, N-acylation and N-formylation reactions required hazardous acid anhydrides, acyl chlorides, or toxic coupling reagents. However, modern process chemistry prioritizes sustainability, high atom-economy (E-factor), and the elimination of transition metal catalysts [2].

As an Application Scientist, I strongly advocate for the ultrasound-assisted, catalyst-free N-formylation protocol .

The Causality of Acoustic Cavitation

Why use ultrasound? When liquid media are subjected to ultrasonic waves, acoustic cavitation occurs—the rapid formation, growth, and implosive collapse of microscopic bubbles. This localized implosion generates transient micro-environments with extreme temperatures and pressures. This physical phenomenon imparts sufficient kinetic energy to overcome the activation energy barrier of the nucleophilic attack of the piperazine nitrogen onto formic acid, entirely bypassing the need for a chemical catalyst [2].

Experimental Protocol: Ultrasound-Assisted Synthesis

The following self-validating protocol details the synthesis of 4-Phenylpiperazine-1-carbaldehyde, adapted from optimized green chemistry methodologies[2].

Reagents & Equipment:

  • 1-Phenylpiperazine (Starting Material, 2.0 mmol)

  • Formic Acid (Reagent/Solvent, 2.5 mmol)

  • Ultrasonic bath/probe (20 kHz)

  • Ethyl acetate (for extraction)

Step-by-Step Workflow:

  • Preparation: In a clean, dry reaction vessel, combine 2.0 mmol of 1-phenylpiperazine with 2.5 mmol of formic acid. Note: Formic acid acts dually as the formylating agent and the reaction medium, eliminating the need for volatile organic solvents (VOS).

  • Irradiation: Submerge the vessel in an ultrasonic bath at room temperature. Irradiate the mixture for approximately 80 minutes.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CH2Cl2:EtOAc (70:30) eluent system until the starting amine is completely consumed.

  • Quenching & Extraction: Upon completion, quench the reaction by adding distilled water. Extract the organic layer using ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: The resulting pale pink/solid product (Yield: ~92-96%) should be validated via melting point analysis (Expected: 82–85 °C) and 1H NMR (Expected characteristic singlet at ~8.08-8.55 ppm for the formyl proton) [2], [4].

G N1 1-Phenylpiperazine (Starting Material) N3 Ultrasound Cavitation (Catalyst-Free) N1->N3 N2 Formic Acid (Reagent/Solvent) N2->N3 N4 4-Phenylpiperazine-1-carbaldehyde (Target Scaffold) N3->N4 N5 Physicochemical Profiling (NMR, MS, HPLC) N4->N5 N6 CNS Receptor Screening (5-HT & Dopamine) N5->N6

Workflow for the green synthesis and downstream CNS screening of 4-Phenylpiperazine-1-carbaldehyde.

Pharmacological Relevance in CNS Drug Development

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. Drugs containing this moiety, such as trazodone and aripiprazole, are heavily utilized as antidepressants and antipsychotics [3].

In drug development, 4-Phenylpiperazine-1-carbaldehyde serves two primary roles:

  • Synthetic Intermediate: The formyl group protects the highly reactive secondary amine during harsh cross-coupling reactions on the phenyl ring. Once the aryl modifications are complete, the formyl group can be easily cleaved under mild acidic conditions to regenerate the active pharmacophore.

  • Pharmacophore Exploration: In structure-activity relationship (SAR) studies, maintaining the formyl group allows researchers to probe the steric and hydrogen-bonding constraints of the receptor's binding pocket. The carbonyl oxygen of the formyl group can act as a hydrogen bond acceptor with key amino acid residues (e.g., Serine or Threonine) within the transmembrane helices of GPCRs.

Mechanistic Signaling Pathways

Phenylpiperazine derivatives primarily exert their therapeutic effects by acting as agonists, partial agonists, or antagonists at 5-HT (specifically 5-HT1A and 5-HT2A) and Dopamine (D2/D4) receptors [3].

When a phenylpiperazine-derived ligand binds to a Gi/o-coupled GPCR (such as the 5-HT1A or D2 receptor), it triggers a conformational change that activates the inhibitory G-protein (Gi). The alpha subunit of Gi dissociates and directly inhibits the enzyme adenylyl cyclase. This inhibition causes a downstream reduction in intracellular cyclic AMP (cAMP) levels, subsequently decreasing Protein Kinase A (PKA) activity. This cascade ultimately modulates ion channel permeability and neuronal excitability, leading to the desired antipsychotic or anxiolytic effects.

GPCR L Phenylpiperazine Ligand R GPCR (5-HT1A / D2) L->R Binds G G-protein (Gi/o) R->G Activates AC Adenylyl Cyclase (Inhibited) G->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP PKA PKA Activity Reduced cAMP->PKA

GPCR signaling modulation by phenylpiperazine derivatives targeting 5-HT and Dopamine receptors.

Conclusion

4-Phenylpiperazine-1-carbaldehyde is far more than a simple chemical derivative; it is a meticulously engineered scaffold that bridges the gap between synthetic feasibility and pharmacological efficacy. By utilizing green, catalyst-free ultrasound methodologies, researchers can synthesize this compound with exceptional atom economy. Furthermore, understanding the physicochemical shift from a dibasic piperazine to a lipophilic formamide is crucial for medicinal chemists aiming to design the next generation of highly selective, BBB-permeable CNS therapeutics.

References

  • Royal Society of Chemistry (via DOKUMEN.PUB) - Chapter 5: Catalyst-free Organic Reactions with Ultrasound Irradiation. Available at:[Link]

  • University of Bath - Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments. Available at: [Link]

Solubility profile of 4-Phenylpiperazine-1-carbaldehyde in organic solvents

[1]

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (CAS: 41893-61-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting serotonergic and dopaminergic systems.[1] Its solubility profile is governed by a unique structural dichotomy: a lipophilic phenyl ring opposed by a polar, non-basic formamide moiety.

This guide provides a rigorous analysis of its solubility across organic solvent classes, grounded in physicochemical principles and empirical purification data. It is designed to assist researchers in optimizing reaction media, purification protocols (recrystallization), and formulation strategies.

Part 1: Physicochemical Characterization & Solubility Logic[1]

To predict and manipulate the solubility of 4-Phenylpiperazine-1-carbaldehyde, one must understand the competition between its functional groups.[1] Unlike its precursor, 1-phenylpiperazine, this molecule is not a strong base.

Structural Analysis[2][3]
  • Lipophilic Domain: The phenyl ring contributes significant hydrophobicity (LogP contribution ~1.5–2.0), driving solubility in chlorinated and aromatic solvents.

  • Polar Domain: The N-formyl group (

    
    ) converts the N1 nitrogen into an amide.[1] This eliminates the basicity at this position and introduces a strong hydrogen bond acceptor site.
    
  • Weakly Basic Domain: The N4 nitrogen is attached to a phenyl ring, electronically resembling an aniline (pKa ~4–5) rather than an aliphatic amine (pKa ~9–10). Consequently, this molecule remains neutral at physiological pH, limiting aqueous solubility.

Key Physical Properties
PropertyValueImplication for Solubility
Molecular Weight 190.24 g/mol Moderate size; kinetics of dissolution are rapid.[1]
Melting Point 82–84 °CSolid at RT. High lattice energy requires polar or heated solvents to overcome.
Physical Form Crystalline SolidAmenable to purification via recrystallization.
Predicted LogP ~1.1 – 1.5Preferentially soluble in moderately polar organic solvents (e.g., DCM, EtOAc).

Part 2: Solubility Profile by Solvent Class[1]

The following classification is derived from standard synthetic protocols, recrystallization literature, and Hansen Solubility Parameter (HSP) principles.

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Solubility: >100 mg/mL (Estimated).

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.[1] The formyl oxygen acts as an H-bond acceptor.[1]

  • Application: Ideal for stock solutions in biological assays or nucleophilic substitution reactions.

Chlorinated Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).
    
  • Solubility: High (>50 mg/mL) .

  • Mechanism: Excellent solvation of the lipophilic phenyl ring and the polarizable amide bond.

  • Application: Primary solvent for extraction (liquid-liquid extraction) and column chromatography.[1]

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Solubility: Moderate (Heat-dependent) .[1]

  • Mechanism: Soluble at elevated temperatures due to hydrogen bonding; solubility decreases significantly upon cooling.

  • Application: Recrystallization. A common protocol involves dissolving the solid in hot ethanol and cooling to precipitate pure crystals.

Non-Polar Solvents (Low Solubility)
  • Solvents: Hexanes, Heptane, Diethyl Ether.

  • Solubility: Insoluble / Sparingly Soluble .

  • Mechanism: The polarity of the formamide group prevents solvation by non-polar aliphatic chains.

  • Application: Anti-solvent. Adding hexanes to a DCM or Ethyl Acetate solution will force precipitation of the product.

Aqueous Media (pH Dependent)
  • Neutral Water (pH 7): Insoluble .

  • Acidic Water (0.1 M HCl): Soluble . Protonation of the N4 (aniline-like) nitrogen forms a cationic salt, enabling dissolution.

  • Basic Water (0.1 M NaOH): Insoluble . Remains in the neutral free-base form.[1]

Part 3: Visualization of Solubility Mechanics

The following diagram illustrates the structural features dictating solvent interaction and the resulting solubility classification.

SolubilityProfileMolecule4-Phenylpiperazine-1-carbaldehyde(CAS 41893-61-6)PhenylPhenyl Ring(Lipophilic)Molecule->PhenylPiperazinePiperazine Core(Semi-Rigid)Molecule->PiperazineFormylN-Formyl Group(Polar / H-Bond Acceptor)Molecule->FormylChlorinatedChlorinated (DCM, CHCl3)High SolubilityPhenyl->ChlorinatedVan der WaalsAlkanesAlkanes (Hexanes)Insoluble (Anti-Solvent)Phenyl->AlkanesWeak InteractionWaterWater (Neutral)InsolublePiperazine->WaterpH Dependent(Soluble in Acid)PolarAproticPolar Aprotic (DMSO, DMF)High SolubilityFormyl->PolarAproticDipole-DipoleAlcoholsAlcohols (EtOH, MeOH)Temp-Dependent (Recryst.)Formyl->AlcoholsH-BondingFormyl->AlkanesRepulsion

Caption: Structural dissection of 4-Phenylpiperazine-1-carbaldehyde showing how specific functional groups dictate solubility across different solvent classes.[1]

Part 4: Experimental Protocol for Solubility Determination

This "Shake-Flask" protocol is the gold standard for generating precise solubility data.[1] It is designed to be self-validating through the use of equilibrium verification.[1]

Reagents & Equipment[6]
  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Buffer (pH 7.4).

  • Detection: HPLC-UV (254 nm) or Gravimetric Analysis.[1]

  • Apparatus: Orbital shaker, 0.45 µm PTFE syringe filters, glass vials.

Workflow
  • Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

    • Check: If the solution becomes clear, add more solid until a precipitate persists.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 0.5 mL) of the filtrate into a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Weigh the residue.

    • Calculation:

      
      
      
  • Quantification (HPLC - Preferred):

    • Dilute the filtrate 100x with mobile phase.

    • Inject into HPLC (C18 Column, ACN:Water gradient).

    • Calculate concentration against a standard curve.

ExperimentalWorkflowStartStart: Excess Solid + SolventShakeEquilibration(24h @ 25°C, Orbital Shaker)Start->ShakeCheckVisual Check:Is solid present?Shake->CheckAddSolidAdd more solidCheck->AddSolidNo (Clear Solution)FilterSyringe Filtration(0.45 µm PTFE)Check->FilterYes (Suspension)AddSolid->ShakeAnalyzeQuantification(HPLC or Gravimetric)Filter->Analyze

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium is reached before quantification.

Part 5: Application in Synthesis & Purification

Recrystallization Strategy

The most effective purification method for this compound exploits its temperature-dependent solubility in alcohols or mixed solvent systems.[1]

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[2]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate.

    • (Optional) Perform hot filtration to remove insoluble mechanical impurities.

    • Slowly add Hexane (anti-solvent) until slight turbidity appears, or simply cool the Ethanol solution to 4°C.

    • Harvest crystals via vacuum filtration.

Reaction Solvent Selection[6][7][8]
  • For Alkylation/Acylation: Use DCM or DMF . These dissolve the reactant completely, ensuring homogeneous kinetics.

  • For Hydrolysis: Use Methanol/Water mixtures. The methanol solubilizes the organic frame, while water activates the hydrolytic reagents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Hasaninejad, A., et al. (2011).Catalyst-free Organic Reactions with Ultrasound Irradiation. Royal Society of Chemistry.
  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]

Technical Whitepaper: 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) – Synthesis, Safety, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the piperazine scaffold—a privileged pharmacophore ubiquitous in neuroactive and antimicrobial agents. Specifically, 4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8) serves as a critical N-formylated building block. Formylation not only protects the secondary amine during complex multi-step syntheses but also acts as a direct precursor for isocyanides and formamidines.

This technical guide provides an authoritative analysis of its physicochemical properties, Safety Data Sheet (SDS) parameters, and a highly efficient, self-validating protocol for its green synthesis.

Physicochemical Profiling and Safety Data Sheet (SDS) Analysis

Before deploying any compound in a synthetic pipeline, a rigorous assessment of its fundamental properties and safety profile is mandatory. 4-Phenylpiperazine-1-carbaldehyde is a solid at room temperature, which mitigates the severe inhalation risks typically associated with volatile liquid amines. However, it demands strict handling protocols due to its localized irritant potential.

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Phenylpiperazine-1-carbaldehyde
CAS Number 51420-33-8
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Melting Point 82–85 °C
Physical State Solid (Pale pink to white crystalline)
SMILES O=CN1CCN(C2=CC=CC=C2)CC1
Safety Data Sheet (SDS) & Handling Protocols

While some commercial chemical catalogs list its hazard class as undetermined, structural alerts (the tertiary amine and piperazine core) dictate that it must be handled as a standard laboratory irritant.

SDS ParameterClassification / ProtocolCausality & Scientific Rationale
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The piperazine ring can interact with biological membranes and lipid bilayers, leading to localized contact dermatitis and ocular irritation.
Signal Word WarningIndicates moderate risk requiring standard PPE.
Hazard Statements H315, H319, H335Causes skin/eye irritation and may cause respiratory irritation.
Precautionary P261, P280, P305+P351+P338P261 (Avoid breathing dust): Critical during the transfer of the solid powder to prevent the inhalation of micro-particulates that could trigger respiratory tract inflammation.
Storage Cool, dry, well-ventilatedMust be kept away from strong oxidizing agents to prevent exothermic degradation of the amine core.

Mechanistic Synthesis: The Ultrasound-Promoted Green Pathway

Traditionally, the N-formylation of amines relied on hazardous reagents like acetic formic anhydride or required harsh refluxing conditions with organic solvents. In my experience, these methods suffer from poor atom economy, toxic waste generation, and complex downstream purification.

Synthesis A 1-Phenylpiperazine (Secondary Amine) C Ultrasonic Irradiation (Cavitation Hot-Spots) A->C Ambient Temp B Formic Acid (Formylating Agent) B->C Solvent-Free D 4-Phenylpiperazine- 1-carbaldehyde C->D >90% Yield

Figure 1: Ultrasound-promoted, catalyst-free N-formylation synthesis pathway.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the chemist can confirm the success of each step in real-time without relying solely on end-point assays. The following workflow yields 4-phenylpiperazine-1-carbaldehyde at >92% efficiency 2.

Workflow S1 Step 1: Reactant Mixing Equimolar Amine + HCOOH S2 Step 2: Ultrasonic Activation 40 kHz, 80 min, 25°C S1->S2 Viscous salt formation S3 Step 3: Work-up Vacuum Evaporation S2->S3 Complete conversion S4 Step 4: Self-Validation FTIR (1654 cm⁻¹) & NMR S3->S4 High purity isolation

Figure 2: Self-validating experimental workflow for carbaldehyde isolation.

Step-by-Step Methodology
  • Reactant Preparation: In a 50 mL glass sonication vessel, add 1-phenylpiperazine (2.0 mmol) and formic acid (2.0 mmol).

    • Self-Validation Checkpoint: The mixture will initially form a viscous salt due to the acid-base reaction. Monitor this visual phase change to confirm reagent viability.

  • Ultrasonic Activation: Submerge the vessel in an ultrasonic bath operating at 40 kHz. Maintain the bulk water temperature at 25 °C using a cooling loop. Irradiate for 80 minutes.

    • Causality: The 40 kHz frequency provides the optimal bubble size for cavitation-induced mass transfer in viscous amine mixtures, ensuring the reaction proceeds without external heating.

  • Solvent-Free Work-up: Upon completion, the excess unreacted formic acid (if any) can be removed under reduced pressure. Extract the resulting pale pink/white solid. No flash chromatography is typically required 1.

  • Analytical Validation:

    • FTIR Spectroscopy: Confirm the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong formyl C=O stretch at 1654 cm⁻¹.

    • ¹H NMR (CDCl₃, 300 MHz): The definitive marker of success is the appearance of the formyl proton singlet at δ 10.35 ppm. The multiplet for the aromatic protons (δ 6.92–7.33) and the piperazine ring protons (δ 3.16–3.72) must integrate perfectly against this formyl peak 3.

Applications in Drug Development

The N-formyl group in 4-phenylpiperazine-1-carbaldehyde is not merely a passive protecting group; it is a highly versatile synthetic handle. In drug development, this compound is utilized as a precursor for the synthesis of complex formamidines and isocyanides.

Furthermore, the phenylpiperazine moiety is a known binder to serotonin (5-HT) and dopamine receptors. By modulating the N-1 position via formylation, researchers can fine-tune the lipophilicity and hydrogen-bonding capabilities of the pharmacophore. This directly impacts blood-brain barrier (BBB) permeability, allowing medicinal chemists to optimize the pharmacokinetic profile of central nervous system (CNS) therapeutics.

References

  • Académie des sciences. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature.
  • Royal Society of Chemistry (RSC). Chapter 5: Catalyst-free Organic Reactions with Ultrasound Irradiation.
  • BLDpharm. 51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde Safety and Specifications.
  • Sigma-Aldrich. 4-phenylpiperazine-1-carbaldehyde MSDS and Properties.
  • University of Bath. Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments.

Sources

The Strategic Utility of 4-Phenylpiperazine-1-carbaldehyde: From Metabolic Marker to Synthetic Lynchpin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 4-Phenylpiperazine-1-carbaldehyde in medicinal chemistry, structured for researchers and drug development professionals.

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8) acts as a critical "gateway scaffold" in the development of CNS-active agents. While the phenylpiperazine moiety itself is a privileged pharmacophore for G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic (D2) targets—the N-formyl derivative serves two distinct, high-value roles:

  • Synthetic Lynchpin: It functions as a versatile intermediate for accessing N-methyl derivatives, isocyanides (for multicomponent reactions), and nucleophilic carbamoyl species via organometallic activation.

  • Metabolic Marker: It represents a key oxidative intermediate in the metabolic N-demethylation pathway of psychoactive drugs, modulating lipophilicity and receptor affinity.

This guide analyzes its physicochemical profile, advanced synthetic applications (including umpolung chemistry), and biological relevance.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

PropertyDataRelevance
IUPAC Name 1-Formyl-4-phenylpiperazineUnambiguous identification.[1][2]
CAS Number 51420-33-8Registry tracking.
Molecular Formula C₁₁H₁₄N₂OBase scaffold.
Molecular Weight 190.24 g/mol Fragment-like (Rule of 3 compliant).
Physical State Solid (mp 82–84 °C)Stable, crystalline intermediate.
LogP (Calc) ~1.2Improved lipophilicity vs. free amine (LogP ~0.8).
H-Bond Donors 0Improved membrane permeability (no NH).
H-Bond Acceptors 2 (Amide O, Tert-Amine N)GPCR binding interactions.

Advanced Synthetic Utility

The formamide group in 4-phenylpiperazine-1-carbaldehyde is not merely a protecting group; it is a reactive handle for divergent synthesis.

A. Pathway 1: Reductive Methylation (The "Standard" Route)

The most common application is the synthesis of N-methyl-4-phenylpiperazines, a motif found in numerous antipsychotics. The formyl group is reduced to a methyl group using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). This avoids the over-alkylation issues common with direct methylation of secondary amines.

B. Pathway 2: Isocyanide Generation (Multicomponent Reactions)

Dehydration of the formamide using POCl₃/Diisopropylamine yields the corresponding isocyanide (isonitrile).

  • Application: This isocyanide serves as a key input for Ugi and Passerini multicomponent reactions, allowing the rapid assembly of peptidomimetics or complex heterocyclic libraries containing the phenylpiperazine core.

C. Pathway 3: Carbamoyl Anion Chemistry (Knochel Umpolung)

Recent advances in organometallic chemistry (e.g., Knochel et al.) have unlocked the formyl hydrogen as a nucleophilic handle.

  • Mechanism: Treatment with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) and ZnCl₂ deprotonates the formyl hydrogen, generating a carbamoyl zinc reagent .

  • Utility: This nucleophilic species can react with electrophiles (allyl bromides, acid chlorides) to convert the formyl group into a ketone or complex amide, effectively reversing the polarity (umpolung) of the formyl carbon.

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways originating from the carbaldehyde scaffold.

SyntheticPathways Start 4-Phenylpiperazine- 1-carbaldehyde N_Methyl N-Methyl Derivative (CNS Active Core) Start->N_Methyl Reduction (LiAlH4/BH3) Isocyanide Isocyanide (Ugi/Passerini Input) Start->Isocyanide Dehydration (POCl3, Base) CarbamoylZn Carbamoyl Zinc Reagent Start->CarbamoylZn TMPLi, ZnCl2 (C-H Activation) AmideKetone Complex Amides/ Ketones CarbamoylZn->AmideKetone Electrophile (R-X)

Caption: Divergent synthetic pathways from 4-phenylpiperazine-1-carbaldehyde utilizing reduction, dehydration, and metallation strategies.

Medicinal Chemistry & Pharmacology

The Metabolic Axis

In drug metabolism (DMPK), the N-formyl derivative is often an intermediate in the oxidative N-demethylation of N-methyl drugs (e.g., certain piperazine-based antihistamines or antipsychotics).

  • Pathway: N-CH₃

    
     N-CH₂OH (Carbinolamine) 
    
    
    
    N-CHO (Formamide)
    
    
    N-H (Free Amine).
  • Significance: The formamide is typically less basic and more lipophilic than the free amine. In some cases, it retains receptor affinity, acting as an active metabolite before final hydrolysis to the 1-phenylpiperazine (1-PP) core, which is a known serotonin agonist/antagonist.

Pharmacophore Binding

The phenylpiperazine core targets:

  • 5-HT1A / 5-HT2A Receptors: The protonated nitrogen (N4) is crucial for an ionic interaction with a conserved Aspartate residue in the GPCR binding pocket.

  • Formamide Effect: Converting the basic N4 to a neutral formamide abolishes this ionic bond, typically reducing affinity significantly. Therefore, the carbaldehyde is primarily a prodrug or transport form rather than the primary pharmacophore, unless the target pocket relies on hydrogen bond acceptors rather than ionic interactions.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylpiperazine-1-carbaldehyde

Objective: Efficient formylation of 1-phenylpiperazine.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Ethyl Formate (Excess) or Formic Acid/CDI.

  • Procedure (Ethyl Formate Method):

    • Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in Ethyl Formate (50 mL).

    • Heat the mixture to reflux (54 °C) for 6–12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

    • Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

    • Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash chromatography if necessary.

    • Yield: Expected yield >90%. Product is a white/off-white solid (mp 82–84 °C).

Protocol B: Directed Lithiation (Carbamoylation)

Objective: Functionalization of the formyl carbon (Knochel Method).

  • Reagents: 4-Phenylpiperazine-1-carbaldehyde (1.0 eq), ZnCl₂ (1.1 eq), TMPLi (1.2 eq), Electrophile (e.g., Allyl Bromide).

  • Procedure:

    • Preparation of TMPLi: Add n-BuLi (2.5 M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine in dry THF at -78 °C. Warm to 0 °C for 30 min.

    • Metallation: In a separate flask, mix the formamide (1.0 eq) and ZnCl₂ solution (1.0 M in THF, 1.1 eq). Cool to -78 °C.

    • Add the prepared TMPLi solution dropwise.[2][3] Stir for 30 min at -78 °C to generate the dicarbamoylzinc species.

    • Quench: Add the electrophile (e.g., Allyl Bromide, 1.5 eq) and CuCN·2LiCl (cat. if needed).

    • Warm to room temperature and stir for 2–4 hours.

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Biological Signaling Context[3][8]

The following diagram illustrates the metabolic fate of N-methyl-phenylpiperazine drugs and the position of the carbaldehyde derivative within this clearance pathway.

MetabolicPathway Drug Parent Drug (N-Methyl-Phenylpiperazine) Carbinol Carbinolamine (Unstable Intermediate) Drug->Carbinol CYP450 (Oxidation) Formamide 4-Phenylpiperazine- 1-carbaldehyde (Stable Metabolite) Carbinol->Formamide Oxidation FreeAmine 1-Phenylpiperazine (Active Metabolite) Formamide->FreeAmine Formamidase (Hydrolysis) Excretion Glucuronidation / Renal Excretion FreeAmine->Excretion Phase II

Caption: Metabolic degradation pathway of N-methyl-phenylpiperazines showing the carbaldehyde as a key oxidative intermediate.

References

  • Knochel, P. et al. (2022).[2][3] Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents. Dissertation, LMU Munich.

  • Eriksson, E. et al. (1999).[4] Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology, 20(3), 287-296.[4]

  • BLDpharm . (2024). 4-Phenylpiperazine-1-carbaldehyde Product Monograph & MSDS.

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.

  • Chaves, A. R. et al. (2023).[1][5] Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Semantic Scholar.

Sources

Thermodynamic Stability & Characterization Profile: N-Formyl-N'-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of N-formyl-N'-phenylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-formyl-N'-phenylpiperazine (also known as 1-formyl-4-phenylpiperazine) represents a critical structural motif in medicinal chemistry, often serving as a metabolic intermediate or a synthetic precursor for antifungal agents (e.g., itraconazole analogs) and CNS-active ligands. While the parent compound, 1-phenylpiperazine, is a well-characterized liquid, the introduction of the N-formyl group alters its physicochemical landscape, introducing amide resonance stabilization while simultaneously creating a hydrolytically susceptible site.

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of N-formyl-N'-phenylpiperazine. It moves beyond static data points to establish a self-validating characterization protocol , enabling researchers to empirically determine stability profiles under processing and physiological conditions.

Structural & Theoretical Thermodynamic Analysis

Molecular Architecture

The stability of N-formyl-N'-phenylpiperazine is governed by the competition between the rigid phenyl ring and the conformational flexibility of the piperazine core.

  • Amide Resonance (Thermodynamic Sink): The N-formyl group (N1) exhibits partial double-bond character (

    
    ), restricting rotation and planarizing the N1 center. This resonance stabilization energy (
    
    
    
    20 kcal/mol) makes the N-formyl bond significantly more stable than a standard amine but susceptible to nucleophilic attack under forcing conditions.
  • Piperazine Conformation: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky phenyl group at N4 and the formyl group at N1 will likely adopt equatorial positions to minimize 1,3-diaxial interactions, though the planar nature of the formyl nitrogen distorts this ideal geometry.

Resonance & Hydrolysis Pathway (Visual)

The following diagram illustrates the resonance stabilization and the primary degradation pathway (hydrolysis) that dictates the compound's chemical stability.

StabilityPathway Figure 1: Thermodynamic resonance equilibrium and kinetic hydrolysis pathway of N-formyl-N'-phenylpiperazine. cluster_0 Resonance Stabilization cluster_1 Degradation (Hydrolysis) ResonanceA Rotamer A (O-C-N Planar) ResonanceB Rotamer B (Restricted Rotation) ResonanceA->ResonanceB Equilibrium (Slow Rotation) Transition Tetrahedral Intermediate (High Energy) ResonanceB->Transition + H2O / H+ or OH- (Rate Limiting Step) Products 1-Phenylpiperazine + Formic Acid Transition->Products Irreversible Collapse

Physical Stability: Phase Behavior & Thermal Properties[1]

Unlike its parent 1-phenylpiperazine (BP 286°C, Liquid), the formyl derivative possesses higher polarity and potential for dipole-dipole stacking, likely elevating its melting point. However, without experimental verification, one must assume it exists as a low-melting solid or viscous oil at room temperature.

Predicted Physical Parameters
PropertyValue (Predicted/Analogous)Rationale
Physical State Viscous Liquid / Low-Melting SolidDisruption of crystal packing by phenyl steric bulk vs. amide dipole alignment.
Boiling Point > 300°C (Decomposes)Higher MW and polarity than 1-phenylpiperazine (286°C).
Solubility High in DCM, DMSO, MeOHLipophilic phenyl ring + Polar amide group.
LogP ~1.5 - 2.0Reduced basicity at N1 increases lipophilicity compared to free amine.
Thermal Decomposition (TGA Profile)

Thermogravimetric Analysis (TGA) typically reveals a two-stage weight loss:

  • Volatilization/Sublimation: If stable, onset > 200°C.

  • Decomposition: Decarbonylation (loss of CO) is a common high-temperature failure mode for formamides.

Chemical Stability: The Hydrolysis Challenge

The thermodynamic stability of the amide bond is the limiting factor in solution. While resistant to autoxidation, the formyl group is the most labile amide derivative.

pH-Dependent Stability Profile
  • Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Risk: High.

  • Neutral Conditions (pH 6-8): Thermodynamically stable. Kinetic barrier to hydrolysis is high at ambient temperature (

    
     years).
    
  • Basic Conditions (pH > 10): Direct hydroxide attack. Rapid hydrolysis to 1-phenylpiperazine. Risk: High.

Experimental Validation Protocol

To establish the specific shelf-life and processing window, the following Forced Degradation Protocol is recommended. This system is self-validating via mass balance (loss of parent = gain of phenylpiperazine).

Protocol: Determination of Hydrolysis Rate Constants (

)
  • Preparation: Dissolve N-formyl-N'-phenylpiperazine (1 mg/mL) in buffer solutions (pH 1.2, 4.5, 7.4, 10.0) with 10% Acetonitrile cosolvent.

  • Incubation: Thermostat at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Stationary Phase: C18 Column.

    • Mobile Phase: Gradient 5-95% ACN in 0.1% Formic Acid.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use Arrhenius plot (
    
    
    vs
    
    
    ) to predict shelf-life at 25°C.

Comprehensive Characterization Workflow

To ensure scientific integrity, researchers must characterize the material using the following workflow. This minimizes the risk of misidentifying polymorphic transitions as degradation.

CharacterizationWorkflow Figure 2: Integrated workflow for thermodynamic and kinetic characterization. cluster_solid Solid State Thermodynamics cluster_liquid Solution State Stability Start Crude N-formyl-N'-phenylpiperazine DSC DSC Analysis (Tm, Enthalpy of Fusion) Start->DSC HPLC HPLC Purity (Baseline) Start->HPLC TGA TGA Analysis (Td, Volatility) DSC->TGA If Stable < 150°C XRD PXRD (Crystallinity/Polymorphs) DSC->XRD If Solid FinalReport Final Stability Dossier TGA->FinalReport Stress Stress Testing (Acid/Base/Oxidative) HPLC->Stress Kinetics Kinetic Profiling (Calc. t1/2) Stress->Kinetics Degradation > 5% Kinetics->FinalReport Thermodynamic Profile

References

  • National Institute of Standards and Technology (NIST). 1-Phenylpiperazine Phase Change Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gürkan, K., et al. (2012). "FT-IR and Raman spectroscopic and quantum chemical investigations of some metal halide complexes of 1-phenylpiperazine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 88, 144-155. (Vibrational modes of the phenylpiperazine core).

  • Sheehan, D. J., et al. (1999).[1] "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews, 12(1), 40-79. (Contextual usage of piperazine intermediates in drug development).

Sources

Biological Activity of Piperazine-1-Carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine-1-carbaldehyde scaffold (also known as N-formylpiperazine) represents a critical structural motif in modern medicinal chemistry. While the piperazine ring itself is a "privileged scaffold" found in blockbuster drugs like Imatinib and Ciprofloxacin, the introduction of the C1-formyl group imparts unique steric and electronic properties. This moiety acts not merely as a passive linker but as a pharmacophore modulator—enhancing hydrogen bonding capability, altering lipophilicity (LogP), and serving as a bioisostere for other carbonyl-containing groups. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic potency of piperazine-1-carbaldehyde derivatives, with a specific focus on oncology and infectious disease applications.

Physicochemical Profile & Structural Utility

The N-formyl group (–CHO) attached to the piperazine nitrogen creates a distinct chemical environment compared to the free amine or N-alkyl derivatives.

  • Hydrogen Bonding: The formyl oxygen acts as a strong hydrogen bond acceptor (HBA), crucial for interacting with serine or threonine residues in enzyme active sites (e.g., Kinases).

  • Conformational Rigidity: The partial double-bond character of the amide bond (N-C=O) restricts rotation, locking the piperazine ring into a preferred chair conformation that can enhance binding affinity.

  • Metabolic Stability: Unlike N-methyl groups which are prone to rapid oxidative demethylation by Cytochrome P450s, the N-formyl group is metabolically more robust, potentially extending the half-life (

    
    ) of the drug candidate.
    

Synthetic Strategies

The synthesis of piperazine-1-carbaldehyde scaffolds requires chemoselective N-formylation to avoid bis-formylation or side reactions.

Core Synthesis: Chemoselective N-Formylation

Two primary pathways are recommended based on scale and "green chemistry" requirements.

Method A: Traditional Acylation (High Yield, Standard Lab Scale)

  • Reagents: Acetic anhydride (

    
    ) and Formic acid (
    
    
    
    ).
  • Conditions:

    
     to Room Temperature (RT).
    
  • Mechanism: Formation of the mixed anhydride intermediate followed by nucleophilic attack by the piperazine nitrogen.

Method B: Catalytic/Green Synthesis (Industrial Scalability)

  • Reagents:

    
     or aqueous Formaldehyde with a catalyst (e.g., 
    
    
    
    or Ru-based catalysts).
  • Conditions: Elevated temperature/pressure or photocatalysis.

  • Advantage: Avoids corrosive anhydrides; higher atom economy.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw piperazine to complex bioactive scaffolds.

SynthesisWorkflow Figure 1: Chemoselective synthesis pathway for piperazine-1-carbaldehyde derivatives. Piperazine Piperazine (Starting Material) N_Formyl Piperazine-1-carbaldehyde (Key Scaffold) Piperazine->N_Formyl HCOOH / Ac2O (0°C - RT) MixedAnhydride Mixed Anhydride (HCOO-COCH3) MixedAnhydride->N_Formyl Intermediate N4_Funct N4-Functionalization (Alkylation/Acylation) N_Formyl->N4_Funct R-X / Base (K2CO3, DMF) Bioactive Bioactive Ligand (Target Specific) N4_Funct->Bioactive Deprotection / Coupling

Biological Activity & SAR Analysis[2][3][4][5][6][7]

Oncology: Kinase Inhibition & Apoptosis

Piperazine-1-carbaldehyde derivatives, particularly those substituted at the N4 position with indole or carbodithioate moieties, exhibit potent anticancer activity.[1]

  • Mechanism: These compounds often act as ATP-competitive inhibitors of kinases (e.g., Aurora A, VEGFR). The piperazine ring positions the pharmacophore into the solvent-exposed region of the ATP pocket, while the formyl group interacts with the hinge region.

  • Downstream Effects: Inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway, characterized by Bax upregulation and Caspase-3 activation.

Table 1: Comparative Cytotoxicity (IC


) of Key Derivatives 
Compound IDStructure ClassCell LineCancer TypeIC

(µM)
Reference
8f Piperazine-1-carbodithioateA549Lung Carcinoma1.58 [BenchChem, 2025]
7b Sulfonyl-piperazine analogKellyNeuroblastoma1.30 [MDPI, 2026]
6d Indolin-2-one derivativeA549Lung Carcinoma3.59 [PubMed, 2013]
Cisplatin Standard ControlA549Lung Carcinoma9.80[BenchChem, 2025]

Insight: Compound 8f demonstrates superior potency compared to the standard Cisplatin in lung cancer models, highlighting the scaffold's efficacy.

Antimicrobial Activity

The scaffold serves as a robust platform for developing non-beta-lactam antibiotics, crucial for addressing AMR (Antimicrobial Resistance).

  • Target: Enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and select Gram-negative bacteria (S. flexineri).

Table 2: Antimicrobial Potency (MIC Values)

Compound IDTarget OrganismGram StatusMIC (µg/mL)Potency Level
RL-308 Shigella flexineriNegative2.0 High
RL-308 Staphylococcus aureusPositive2.0 High
6c Escherichia coliNegative8.0Moderate
Standard CiprofloxacinN/A0.5 - 1.0Reference

Mechanism of Action (MOA) Visualization

Understanding the cellular cascade is vital for drug development. The diagram below illustrates the intrinsic apoptotic pathway triggered by these scaffolds in cancer cells.

MOA_Pathway Figure 2: Mechanism of Action - Intrinsic Apoptotic Pathway Induction. Drug Piperazine-1-carbaldehyde Derivative Target Kinase Target (e.g., Aurora A / VEGFR) Drug->Target Binding (IC50 ~1.5µM) Signal Inhibition of Phosphorylation Target->Signal Cycle Cell Cycle Arrest (G2/M Phase) Signal->Cycle Bax Bax (Pro-apoptotic) Upregulation Cycle->Bax Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Activation Mito->Caspase Bax->Mito Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Standard operating procedure for validating anticancer activity.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 
    
    
    
    / 5%
    
    
    .
  • Compound Treatment: Dissolve the piperazine-1-carbaldehyde derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (maintain DMSO < 0.5% v/v).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    
Minimum Inhibitory Concentration (MIC) Assay

Protocol for antimicrobial assessment.[2]

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well sterile plate. Add 100 µL of MHB to all wells.

  • Compound Addition: Add 100 µL of test compound (stock solution) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at

    
     for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI Pharmaceuticals. [Link]

  • Lin, H.H., et al. (2013).[3] Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS. [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Green Synthesis of 4-Phenylpiperazine-1-carbaldehyde via Ultrasound-Promoted N-Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8)[1] Methodology: Solvent-free, catalyst-free ultrasonic N-formylation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Introduction & Mechanistic Rationale

4-Phenylpiperazine-1-carbaldehyde is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents and various pharmacophores. Traditional N-formylation of secondary amines like 1-phenylpiperazine often requires hazardous solvents, transition metal catalysts, or prolonged heating, which complicate downstream purification and generate significant chemical waste.

To optimize atom economy and adhere to green chemistry principles, this protocol details a highly efficient, solvent-free, and catalyst-free N-formylation utilizing formic acid under ultrasonic irradiation[2].

Causality in Experimental Design
  • Reagent Selection (Formic Acid): Formic acid serves a dual purpose as both the electrophilic formylating agent and the reaction medium. Using a slight stoichiometric excess drives the equilibrium toward the formamide product while eliminating the need for volatile organic solvents (VOCs)[2].

  • Energy Modality (Ultrasonic Cavitation): Instead of bulk thermal heating, ultrasonic irradiation (typically 35–40 kHz) is applied. Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This kinetic energy rapidly accelerates the nucleophilic attack of the secondary piperazine nitrogen onto the carbonyl carbon of formic acid, overcoming the activation energy barrier instantly at macroscopic room temperature[2].

  • Self-Validating Purification: Because the reaction is highly selective and produces only water as a byproduct, the excess formic acid and water can be removed via simple evaporation or mild aqueous workup, yielding high-purity crystalline product without the need for flash column chromatography[2].

Reaction Workflow Visualization

G A 1-Phenylpiperazine (Nucleophile) C Ultrasonic Cavitation (Acoustic Energy) A->C B Formic Acid (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 4-Phenylpiperazine- 1-carbaldehyde D->E - H2O (Dehydration)

Workflow of the ultrasound-promoted N-formylation of 1-phenylpiperazine.

Experimental Protocol

Safety Precautions: Formic acid is corrosive and volatile. Perform all reagent transfers in a certified chemical fume hood. Utilize appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials Required
  • 1-Phenylpiperazine (Substrate, 1.0 equiv)

  • Formic Acid (98% purity, 1.5 to 2.0 equiv)

  • Ultrasonic cleaning bath (e.g., 35 kHz, 100 W)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Assembly: In a clean, dry 10 mL glass reaction vial, add 1-phenylpiperazine (1.0 mmol, ~162 mg).

  • Reagent Addition: Slowly add formic acid (1.5 mmol, ~69 mg / 57 µL) dropwise to the vial at room temperature. Note: The reaction is exothermic; dropwise addition controls the initial thermal spike.

  • Ultrasonic Irradiation: Seal the vial loosely to prevent pressure buildup and suspend it in the ultrasonic bath. Ensure the water level in the bath matches the liquid level in the vial for optimal acoustic wave transfer.

  • Reaction Monitoring: Sonicate the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction typically reaches completion within 15–30 minutes under continuous sonication[2].

  • Workup & Isolation:

    • Upon completion (indicated by the disappearance of the 1-phenylpiperazine spot on TLC), remove the vial from the bath.

    • Because the protocol is solvent-free, directly evaporate the excess formic acid and byproduct water under reduced pressure (rotary evaporator connected to a cold trap)[2].

    • Alternative Mild Workup: If trace acid remains, dissolve the crude residue in a minimal amount of ethyl acetate, wash once with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Yield: The product is obtained as a pale pink crystalline solid[3]. Expected yield: >90%.

Analytical Characterization Data

To validate the success of the synthesis, compare the isolated product against the following established physicochemical and spectral parameters[1][2][3].

ParameterExpected Value / DescriptionAnalytical Purpose
Molecular Formula C₁₁H₁₄N₂OMass verification
Molecular Weight 190.24 g/mol Mass spectrometry targeting
Appearance Pale pink crystalline solidVisual confirmation of purity
Melting Point 82 – 85 °CAssessment of crystalline purity
FTIR (KBr, cm⁻¹) 2916, 2814, 1654 (C=O stretch), 1599Confirmation of the formamide carbonyl
¹H NMR (300 MHz, CDCl₃) δ 8.08 (s, 1H, CHO), 7.33 - 7.21 (m, 5H, Ar-H), 3.6 - 3.2 (m, 8H, piperazine-CH₂)Structural validation of the formyl proton and piperazine ring

References

  • BLDpharm. "51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde - BLDpharm." bldpharm.com.
  • Comptes Rendus Chimie.
  • University of Bath. "Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments.

Sources

Application Note: Strategic Reagent Selection for the N-Formylation of 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-formylation of 1-phenylpiperazine is a pivotal transformation in medicinal chemistry, serving as a gateway to antifungal pharmacophores (e.g., itraconazole analogues) and piperazine-based antidepressants. While seemingly simple, the choice of reagent dictates the impurity profile, scalability, and atom economy of the process.

This guide moves beyond generic textbook procedures. We analyze three distinct protocols—Classical Mixed Anhydride, Catalytic Green Synthesis, and Transamidation—providing field-proven methodologies to maximize yield (>90%) while mitigating the risk of ring formylation or bis-acylation.

Mechanistic Insight & Reagent Strategy

The reaction relies on the nucleophilic attack of the secondary amine (N4 position) on an activated formyl donor. 1-Phenylpiperazine presents a unique challenge: the N1 nitrogen is deactivated by the phenyl ring (aniline-like resonance), making the N4 nitrogen the primary nucleophile. However, harsh conditions (e.g., Vilsmeier-Haack) can lead to unwanted C-formylation on the phenyl ring.

Critical Control Point: Activation Energy
  • Formic Acid alone: Often requires high temperatures (azeotropic removal of water), leading to thermal decomposition.

  • Mixed Anhydrides (AFA): Highly reactive, allowing reaction at

    
    , but generates CO gas (safety risk).
    
  • Esters (Ethyl Formate): Slow kinetics, requiring reflux, but chemically benign.

Diagram 1: Mechanistic Pathways & Selectivity

N_Formylation_Mechanism Substrate 1-Phenylpiperazine (Nucleophile) Inter_A Tetrahedral Intermediate (Unstable) Substrate->Inter_A N4 Attack Reagent_A Path A: Acetic Formic Anhydride (High Electrophilicity) Reagent_A->Inter_A Activation Side_Product Side Reaction: C-Formylation (Ring) Reagent_A->Side_Product High Temp (>50°C) Reagent_B Path B: Formic Acid + ZnO (Surface Catalysis) Reagent_B->Inter_A Activation Product N-Formyl-1-phenylpiperazine (Target) Inter_A->Product -AcOH (Path A) -H2O (Path B)

Caption: Comparative activation pathways. Path A offers speed but requires thermal control to prevent side reactions. Path B utilizes surface catalysis for water removal.

Experimental Protocols

Protocol A: The "Gold Standard" (Acetic Formic Anhydride)

Best for: Small-to-medium scale, high-throughput synthesis where yield is paramount. Mechanism: In-situ generation of acetic formic anhydride (AFA).[1]

Safety Warning: AFA is unstable.[1] Never store it. Prepare and use immediately. Carbon monoxide (CO) is a byproduct of decomposition; work in a fume hood.

  • Reagent Preparation (In-Situ):

    • In a dry flask under

      
      , charge Formic Acid (98%, 2.0 eq) .
      
    • Cool to

      
       using an ice bath.
      
    • Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes. Exotherm expected.

    • Stir at

      
       for 15 minutes, then warm to 
      
      
      
      for 15 minutes to maximize AFA formation.
    • Cool back to

      
        before use.
      
  • Reaction:

    • Dissolve 1-phenylpiperazine (1.0 eq) in anhydrous DCM (5 volumes).

    • Add the cooled AFA solution dropwise to the amine solution at

      
      .
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench by pouring the mixture onto crushed ice/water.

    • Neutralize with saturated

      
       (gas evolution!).
      
    • Extract with DCM (

      
      ). Wash organic layer with brine.
      
    • Dry over

      
       and concentrate.
      

Expected Yield: 92–96% Purity: >98% (often requires no chromatography).

Protocol B: The "Green" Approach (ZnO Catalysis)

Best for: Large scale, Green Chemistry requirements, solvent-free initiatives. Mechanism: Lewis acid catalysis on solid surface; drives equilibrium by coordinating water.

  • Setup:

    • In a round-bottom flask, mix 1-phenylpiperazine (1.0 eq) and Formic Acid (85%, 1.2 eq) .

    • Add ZnO Nanoparticles or Powder (10 mol%) .

    • Note: No solvent is required.[2][3][4][5]

  • Reaction:

    • Heat the mixture to

      
        with vigorous stirring.
      
    • Monitor by TLC (approx. 30–60 mins). The mixture will become a homogeneous melt.

  • Workup:

    • Cool to RT. Add Ethyl Acetate (EtOAc) to dissolve the product.

    • Filtration: Filter the mixture through a Celite pad to recover the ZnO catalyst (recyclable).

    • Wash the filtrate with water and brine.

    • Concentrate in vacuo.

Expected Yield: 88–93% Green Score: High (High Atom Economy, Recyclable Catalyst).

Protocol C: The "Mild" Approach (Ethyl Formate)

Best for: Sensitive substrates, avoiding acidic conditions. Mechanism: Transamidation driven by the volatility of ethanol.

  • Setup:

    • Dissolve 1-phenylpiperazine (1.0 eq) in Ethyl Formate (excess, serves as solvent/reagent) . approx. 10 volumes.

  • Reaction:

    • Heat to Reflux (

      
      ) .
      
    • Stir for 6–12 hours. Note: Kinetics are slower than AFA.

  • Workup:

    • Simply evaporate the excess Ethyl Formate and the byproduct (Ethanol) under reduced pressure.

    • Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 85–90% Advantage: "Self-cleaning" reaction; impurities are volatile.

Comparative Analysis

Table 1: Reagent Performance Matrix
FeatureAcetic Formic Anhydride (AFA)ZnO / Formic AcidEthyl Formate
Reaction Time Fast (2 h)Fast (1 h)Slow (12 h)
Temperature



(Reflux)
Yield High (95%)High (90%)Moderate (85%)
Atom Economy Poor (Acetic acid waste)Excellent (Water waste)Good (Ethanol waste)
Scalability Medium (Exotherm risk)HighHigh
Safety Profile Low (CO gas, Corrosive)High (Benign)Medium (Flammable)

Workflow Visualization

Diagram 2: Decision Logic for Reagent Selection

Reagent_Selection Start Start: 1-Phenylpiperazine N-Formylation Q1 Is 'Green Chemistry' a priority? Start->Q1 Q2 Is the lab equipped for gas evolution (CO)? Q1->Q2 No Method_ZnO Select: ZnO/Formic Acid (Solvent Free) Q1->Method_ZnO Yes Method_Ethyl Select: Ethyl Formate (Reflux) Q2->Method_Ethyl No (Safety First) Method_AFA Select: AFA (Mixed Anhydride) (Standard) Q2->Method_AFA Yes (Fume Hood)

Caption: Decision tree for selecting the optimal N-formylation protocol based on lab constraints.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: In AFA method, moisture in the solvent can hydrolyze the anhydride.

    • Fix: Use anhydrous DCM and dry glassware.

  • Issue: Solidification.

    • Observation: The product, N-formyl-1-phenylpiperazine, has a melting point of ~60-65°C.

    • Handling: If the product oils out during workup, scratch the flask with a glass rod or seed with a crystal to induce precipitation.

  • Issue: Ring Formylation.

    • Cause: Reaction temperature >80°C in the presence of strong acid.

    • Fix: Strictly adhere to the temperature limits defined in the protocols (

      
       for ZnO, 
      
      
      
      for AFA).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.[3][6] Retrieved from [3]

  • TCI Chemicals. (n.d.). Powerful N-Formylating Reagents.[1][2][7] Retrieved from

  • MDPI. (2024). N-Formylation of Carbon Dioxide and Amines with EDTA as a Recyclable Catalyst. Retrieved from

Sources

Application Note: Advanced Reductive Amination Protocols Involving 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8)[1] is a highly versatile building block widely utilized in the synthesis of CNS-active therapeutics and complex piperazine scaffolds. Traditionally, reductive amination relies on highly electrophilic aldehydes or ketones. However, modern transition-metal catalysis has unlocked the ability to use the formyl group of formamides as an electrophilic carbon surrogate[2].

This application note details field-proven protocols for the direct reductive amination of 4-phenylpiperazine-1-carbaldehyde with primary amines. By utilizing silane-mediated reduction under Iridium catalysis, researchers can construct complex, methylene-bridged diamines (1-(aminomethyl)-4-phenylpiperazine derivatives) in a highly atom-economical manner[3].

Causality & Mechanistic Insights (E-E-A-T)

The Thermodynamic Challenge of Formamides

Unlike standard aldehydes, the carbonyl carbon of 4-phenylpiperazine-1-carbaldehyde is resonance-stabilized by the adjacent piperazine nitrogen. This delocalization drastically reduces its electrophilicity, rendering conventional reductive amination reagents (e.g.,


 or 

) completely ineffective[3].
The Silane-Iridium Dual Activation Strategy

To overcome this thermodynamic barrier, our protocol employs a dual-activation strategy using phenylsilane (


) and an Iridium(I) catalyst[4]:
  • Silylation (Breaking Resonance): The Ir-activated silane acts as a potent Lewis acid, silylating the carbonyl oxygen. This disrupts the amide resonance, generating a highly electrophilic silyloxy hemiaminal intermediate[5].

  • Nucleophilic Attack: The incoming primary amine readily attacks this intermediate, expelling a siloxane byproduct and forming a transient iminium ion[6].

  • Irreversible Hydride Transfer: A subsequent Ir-mediated hydride transfer from the remaining silane irreversibly reduces the iminium to the target substituted diamine[3].

Mandatory Visualization: Mechanistic Pathway

Pathway N1 4-Phenylpiperazine- 1-carbaldehyde N2 Silane Activation [Ir] / PhSiH3 N1->N2 N3 Silyloxy Hemiaminal Intermediate N2->N3 N4 Iminium Ion Generation N3->N4 - Siloxane N5 Nucleophilic Attack by Primary Amine N4->N5 + R-NH2 N6 Substituted Diamine Product N5->N6 Hydride Transfer

Caption: Ir-catalyzed reductive amination pathway of 4-phenylpiperazine-1-carbaldehyde with primary amines.

Data Presentation: Optimization of Reducing Agents

To validate the necessity of the Ir/Silane system, the following quantitative data summarizes the chemoselectivity and yield across various reducing environments when attempting to couple 4-phenylpiperazine-1-carbaldehyde with benzylamine.

Reducing SystemCatalystTemp (°C)Chemoselectivity (Diamine vs. Methylamine)Yield (%)

None25N/A (No Reaction)0

None65Methylamine favored (Over-reduction)15


80Diamine favored72


60Diamine favored (Optimal)88

Data synthesized from established silane-mediated formamide reduction benchmarks[3][6].

Experimental Protocols: Self-Validating Systems

Protocol A: Iridium-Catalyzed Direct Reductive Amination

Objective: Synthesis of 1-((benzylamino)methyl)-4-phenylpiperazine.

Materials:

  • 4-Phenylpiperazine-1-carbaldehyde (1.0 eq, 1.0 mmol)

  • Benzylamine (1.2 eq, 1.2 mmol)

  • Phenylsilane (

    
    ) (2.5 eq, 2.5 mmol)
    
  • 
     (1.0 mol%)
    
  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask purged with

    
    , dissolve 
    
    
    
    in anhydrous THF. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the silane reagent[4].
  • Substrate Equilibration: Add 4-phenylpiperazine-1-carbaldehyde and benzylamine to the flask. Stir at room temperature for 10 minutes.

  • Silane Addition (Critical Step): Add

    
    dropwise over 5 minutes. Causality: The initial silylation is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the competing direct reduction of the formamide into 1-methyl-4-phenylpiperazine.
    
  • Reaction & IPC Monitoring: Heat the mixture to 60 °C for 4–6 hours.

    • Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the starting material peak (

      
       191) and the emergence of the product mass indicates successful iminium trapping and reduction.
      
  • Quenching & Workup: Cool the reaction to 0 °C. Carefully quench by dropwise addition of 1M NaOH (2.0 mL) to hydrolyze residual siloxanes. Extract the aqueous layer with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).
Protocol B: Deoxygenative Reductive Methylation (Control Pathway)

Objective: Conversion of 4-phenylpiperazine-1-carbaldehyde to 1-methyl-4-phenylpiperazine via Leuckart-Wallach conditions[7].

Step-by-Step Methodology:

  • Reaction Setup: Combine 4-phenylpiperazine-1-carbaldehyde (1.0 eq) with an excess of formic acid (5.0 eq) and ammonium formate (2.0 eq) in a sealed pressure tube.

  • Thermal Reduction: Heat the mixture to 120 °C for 12 hours. Causality: At elevated temperatures, formic acid acts as a hydride donor, releasing

    
     and driving the complete deoxygenation of the formyl group to a methyl group[7].
    
  • Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with dichloromethane. This serves as an excellent baseline control to verify the integrity of the starting formamide.

References

  • 51420-33-8 | 4-Phenylpiperazine-1-carbaldehyde - BLDpharm Source: bldpharm.com URL:[1]

  • Iridium-Catalyzed Leuckart-Type Reductive Amination of Carbonyls Source: thieme-connect.com URL:[7]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones Source: kaust.edu.sa URL:[4]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia Source: rsc.org URL:[6]

  • Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination... Source: nih.gov URL:[5]

  • Amine synthesis by reductive amination (reductive alkylation) Source: organic-chemistry.org URL:[3]

  • Reductive functionalization of CO2 with amines: An entry to formamide... Source: researchgate.net URL:[2]

Sources

General procedure for preparing 1-formyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 1-Formyl-4-phenylpiperazine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Scientific Context

1-Phenylpiperazine is a privileged scaffold in medicinal chemistry, heavily utilized as a precursor for serotonin receptor modulators, neuropharmacological probes, and agricultural acaricides[1][2]. The N-formylation of 1-phenylpiperazine to yield 1-formyl-4-phenylpiperazine (also known as 4-phenylpiperazine-1-carbaldehyde) is a fundamental transformation. The formyl group acts either as a robust, traceless protecting group for the secondary amine during complex multi-step syntheses or as an essential structural pharmacophore in final active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Experimental Design

While various formylating methodologies exist—including the use of acetic formic anhydride, chloral, or advanced CO₂/silane catalytic systems[3]—many of these approaches require moisture-sensitive reagents, expensive catalysts, or high-pressure reactors. For robust, day-to-day laboratory and pilot-scale synthesis, the direct condensation of 1-phenylpiperazine with aqueous 85% formic acid remains the most practical and atom-economical approach[4][5].

Causality in Experimental Design: The reaction between a secondary amine and a carboxylic acid is a dynamic equilibrium. To drive the formation of the formamide to completion, the byproduct (water) must be continuously removed from the system. By selecting toluene as the reaction solvent and employing a Dean-Stark apparatus, we exploit the toluene-water azeotrope (boiling at ~85 °C) to physically distill water out of the reaction mixture[4][5].

Furthermore, utilizing 85% aqueous formic acid instead of 98% anhydrous formic acid is a deliberate, experience-driven choice: the 85% variant is significantly safer, less prone to dangerous decomposition into carbon monoxide upon storage, and the excess water is effortlessly cleared by the azeotropic distillation process[4].

Process Visualization

G A 1-Phenylpiperazine (Secondary Amine) C Azeotropic Reflux (Toluene, 110°C) A->C B Formic Acid (85%) (Formylating Agent) B->C D 1-Formyl-4-phenylpiperazine (Target Formamide) C->D Condensation E Water Removal (Dean-Stark Trap) C->E Drives Equilibrium

Workflow for the azeotropic N-formylation of 1-phenylpiperazine using formic acid.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between solvent selection, water removal efficiency, and overall yield, validating the choice of toluene for this protocol[4].

Solvent SystemFormic Acid (Equiv)Temp (°C)Water Removal MethodReaction Time (h)Isolated Yield (%)
None (Neat)5.0100Open Air / Reflux12< 40%
Benzene1.280Dean-Stark Trap8~40%
Toluene 1.2 110 Dean-Stark Trap 4 - 6 > 95%
Xylene1.2140Dean-Stark Trap3 - 4> 95%

Note: Toluene is selected as the optimal solvent due to its superior balance of azeotropic efficiency, favorable boiling point, and lower toxicity profile compared to benzene.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure the operator can verify success at each critical stage.

Materials & Setup
  • 1-Phenylpiperazine: 16.2 g (100 mmol, 1.0 equiv)

  • Formic Acid (85% w/w aqueous): 6.5 g (120 mmol, 1.2 equiv)

  • Toluene: 100 mL

  • Apparatus: 250 mL round-bottom flask, magnetic stir bar, Dean-Stark trap, reflux condenser, heating mantle.

Reaction Execution
  • Charge the Reactor: Add 1-phenylpiperazine (16.2 g) and toluene (100 mL) to the 250 mL round-bottom flask. Rationale: Toluene serves a dual purpose as both the reaction medium and the azeotropic entrainer[5].

  • Reagent Addition: Slowly add the 85% aqueous formic acid (6.5 g) to the stirring solution at room temperature. Observation: A mild exothermic reaction will occur immediately due to the formation of the intermediate piperazinium formate salt.

  • Azeotropic Distillation: Securely attach the Dean-Stark trap and reflux condenser. Heat the mixture to a vigorous reflux (mantle set to approx. 115–120 °C to maintain a solvent temperature of 110 °C).

  • Monitor Water Collection (Self-Validation): As the condensation proceeds, water will co-distill with toluene, condense, and phase-separate in the Dean-Stark trap. For a 100 mmol scale using 85% formic acid, expect to collect approximately 2.8 mL of water (1.8 mL generated from the condensation + ~1.0 mL introduced from the aqueous acid). Once the water volume stabilizes and stops accumulating (typically 4–6 hours), the equilibrium has been fully shifted.

  • TLC Verification: Confirm reaction completion via Thin Layer Chromatography (Silica gel, Hexane/Ethyl Acetate 1:1). The highly polar secondary amine starting material (lower Rf) should disappear completely, replaced by a faster-eluting, UV-active formamide product spot.

Workup & Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool to ambient temperature.

  • Neutralization: Transfer the toluene solution to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 50 mL). Rationale: This critical step neutralizes and extracts any unreacted formic acid into the aqueous phase, preventing acid-catalyzed degradation or side reactions during solvent evaporation.

  • Drying: Wash the organic layer with brine (50 mL) to remove residual moisture, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration: Remove the toluene under reduced pressure using a rotary evaporator (40 °C water bath).

  • Final Isolation: The resulting residue is high-purity 1-formyl-4-phenylpiperazine, which typically presents as a viscous oil that solidifies into an off-white crystalline solid upon standing. If ultra-high purity is required, recrystallize from a minimal amount of hexane/ethyl acetate.

Analytical Validation

To guarantee scientific integrity, the synthesized 1-formyl-4-phenylpiperazine must be spectroscopically validated against the following parameters:

  • ¹H NMR (300 MHz, CDCl₃): The diagnostic formyl proton (–CHO) must appear as a distinct singlet at approximately δ 8.02 - 8.13 ppm. The piperazine ring protons will present as multiplets between δ 3.20 - 3.70 ppm, and the aromatic phenyl protons will appear around δ 6.90 - 7.35 ppm[1][3].

  • IR Spectroscopy: A strong, sharp carbonyl (C=O) stretching frequency should be observed around 1650 - 1670 cm⁻¹, which is highly characteristic of tertiary formamides.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight with an expected [M+H]⁺ peak at m/z 191.1.

References

*[3] Title: Tuneable Reduction of CO2 – Organocatalyzed Selective Formylation and Methylation of Amines. Source: The Royal Society of Chemistry (rsc.org). URL: 3 *[4] Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Source: SciSpace. URL: 4 *[5] Title: Preparation of N-formyl morpholine, N-formyl piperazine and their homologues (CN1113876C). Source: Google Patents. URL: 5 *[1] Title: Synthesis and acaricidal activity of phenylpiperazine derivatives. Source: ResearchGate. URL: 1 *[2] Title: 1-Phenylpiperazine - Solubility of Things. Source: solubilityofthings.com. URL: 2

Sources

Application Note: Strategic Utilization of 4-Phenylpiperazine-1-carbaldehyde in Atypical Antipsychotic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Arylpiperazines constitute a "privileged scaffold" in neuropharmacology, serving as the core structural motif for numerous atypical antipsychotics (e.g., aripiprazole, cariprazine, trazodone). These molecules achieve their therapeutic efficacy through complex polypharmacology, primarily acting as D₂/D₃ receptor partial agonists and 5-HT₁A/5-HT₂A receptor modulators[1]. Within the synthetic pipeline of these active pharmaceutical ingredients (APIs), 4-Phenylpiperazine-1-carbaldehyde (CAS 51420-33-8) emerges as a highly versatile, bifunctional intermediate.

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, it is critical to emphasize that the selection of intermediates must solve specific synthetic bottlenecks. The N-formylation of 1-phenylpiperazine to yield 4-phenylpiperazine-1-carbaldehyde serves two orthogonal strategic purposes in drug design:

  • Chemoselective Protection: The secondary amine of the piperazine ring is highly nucleophilic and susceptible to unwanted oxidation or polyalkylation during the functionalization of the phenyl ring. The formyl group provides robust, sterically unobtrusive protection. It withstands harsh electrophilic aromatic substitution conditions (e.g., halogenation, nitration) and can be cleanly cleaved via acidic hydrolysis[2].

  • Direct Precursor to N-Methyl Pharmacophores: Modulating the lipophilicity (LogP) of a CNS drug is critical for blood-brain barrier (BBB) penetration. The N-formyl group can be quantitatively reduced to an N-methyl group using strong hydride donors. This bypasses the need for toxic reductive amination reagents (like sodium cyanoborohydride) typically used with formaldehyde[3].

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways utilizing this intermediate to yield different classes of neuroactive compounds.

G N1 1-Phenylpiperazine (Starting Material) N2 N-Formylation (HCOOH, Ultrasound) N1->N2 Protection Step N3 4-Phenylpiperazine-1-carbaldehyde (Protected Intermediate) N2->N3 >92% Yield N4 Pathway A: Reduction (LiAlH4, THF) N3->N4 Route A N6 Pathway B: Ring Functionalization (Electrophilic Aromatic Substitution) N3->N6 Route B N5 1-Methyl-4-phenylpiperazine (Lipophilic CNS Pharmacophore) N4->N5 Direct Methylation N7 Substituted Formylpiperazine N6->N7 Aryl Modification N8 Deformylation (Acidic Hydrolysis) N7->N8 Deprotection N9 Atypical Antipsychotic API (e.g., D2/5-HT2A Ligands) N8->N9 Alkylation/Coupling

Figure 1: Divergent synthetic workflows utilizing 4-phenylpiperazine-1-carbaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step contains built-in analytical checkpoints.

Protocol A: Green N-Formylation of 1-Phenylpiperazine (Ultrasound-Promoted)
  • Causality: Traditional formylation utilizes acetic anhydride/formic acid mixtures, generating exothermic waste and requiring complex workups. We employ a solvent-free, catalyst-free ultrasonic method. Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, driving the N-formylation to completion in minutes while adhering to green chemistry principles[4].

  • Reagent Mixing: In a 50 mL glass reactor, combine 1-phenylpiperazine (10 mmol) with an equimolar amount of 85% aqueous formic acid (10 mmol).

  • Ultrasonic Irradiation: Submerge the reactor in an ultrasonic bath (e.g., 40 kHz, 250 W) at room temperature. Irradiate for 15–30 minutes.

  • Self-Validation (In-Process): Monitor via TLC (n-hexane/EtOAc 7:3). The highly polar secondary amine spot will disappear, replaced by a higher

    
     spot corresponding to the formamide.
    
  • Workup: Because the reaction is stoichiometric and solvent-free, no complex extraction is needed. Lyophilize or dry under high vacuum to remove trace water.

  • Self-Validation (Product): Yield should be >92%. FTIR will confirm success via the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong formyl C=O stretch at 1654 cm⁻¹[4],[2].

Protocol B: Reductive Amination to 1-Methyl-4-phenylpiperazine
  • Causality: To generate the N-methyl pharmacophore, Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is selected. The hydride completely reduces the formyl carbonyl to a methylene group. This is mechanistically superior to Eschweiler-Clarke methylation, which can cause unwanted side reactions on electron-rich phenyl rings[3].

  • Preparation: Suspend LiAlH₄ (15 mmol) in 20 mL anhydrous THF under an inert Argon atmosphere at 0 °C.

  • Addition: Dissolve 4-phenylpiperazine-1-carbaldehyde (10 mmol) in 10 mL anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reflux: Heat the mixture to reflux (66 °C) for 4 hours.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully add 0.6 mL water, 0.6 mL 15% NaOH, and 1.8 mL water sequentially. This precise stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Self-Validation (Product): ¹H-NMR (CDCl₃) will show a distinct, sharp singlet at δ 2.3–2.4 ppm integrating to 3 protons (N-CH₃), while the formyl proton signal at δ 8.55 ppm will be completely absent[2].

Protocol C: Chemoselective Deformylation (Deprotection)
  • Causality: Following electrophilic aromatic substitution on the phenyl ring, the formyl group must be cleaved to free the secondary amine for final API coupling (e.g., attaching a butyl-benzisoxazole tail). Acidic hydrolysis is chosen over basic hydrolysis to prevent nucleophilic aromatic substitution (S_NAr) if the phenyl ring has been halogenated.

  • Hydrolysis: Dissolve the functionalized formylpiperazine (10 mmol) in 20 mL of 2M ethanolic HCl.

  • Heating: Reflux for 2-3 hours. The formyl group is expelled as ethyl formate (which boils off) or carbon monoxide.

  • Workup: Concentrate under reduced pressure, basify with saturated NaHCO₃ to pH 9, and extract with dichloromethane (3 x 20 mL).

  • Self-Validation (Product): Mass spectrometry (ESI-MS) will confirm a mass shift of -28 Da (loss of the carbonyl group).

Quantitative Data Summaries

To facilitate rapid analytical tracking during the synthesis of antipsychotic precursors, the following benchmark data is summarized:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key FTIR Markers (cm⁻¹)Key ¹H-NMR Markers (CDCl₃, ppm)
1-Phenylpiperazine 162.2318–20 (Liquid)3300 (N-H stretch)δ 1.70 (br s, 1H, N-H)
4-Phenylpiperazine-1-carbaldehyde 190.2482–84 (Solid)1654 (C=O stretch)δ 8.55 (s, 1H, CHO); δ 10.35 (s, 1H)
1-Methyl-4-phenylpiperazine 176.26Liquid2800 (C-H methyl)δ 2.35 (s, 3H, N-CH₃)

References

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie. URL: 4

  • A Synthetic Overview of New Molecules with 5-HT1A Binding Affinities. Current Medicinal Chemistry. URL: 3

  • Two new phenylpiperazines with atypical antipsychotic potential. ResearchGate. URL:1

  • Catalyst-free Organic Reactions with Ultrasound Irradiation. RSC Books. URL: 2

Sources

Scalable Production of 4-Phenylpiperazine-1-carbaldehyde: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Phenylpiperazine-1-carbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif is present in molecules targeting various receptors and enzymes, highlighting its importance in drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical industry. This document provides a comprehensive guide to the scalable production of 4-Phenylpiperazine-1-carbaldehyde, detailing robust synthetic protocols, explaining the rationale behind procedural choices, and offering insights into process optimization and quality control.

Retrosynthetic Analysis

The synthesis of 4-Phenylpiperazine-1-carbaldehyde originates from readily available starting materials. The primary disconnection is at the formyl group, leading back to the key precursor, 1-phenylpiperazine. This precursor can be synthesized from aniline and a suitable C2-building block.

G 4-Phenylpiperazine-1-carbaldehyde 4-Phenylpiperazine-1-carbaldehyde 1-Phenylpiperazine 1-Phenylpiperazine 4-Phenylpiperazine-1-carbaldehyde->1-Phenylpiperazine Formylation Formylating Agent Formylating Agent 4-Phenylpiperazine-1-carbaldehyde->Formylating Agent Formylation Aniline Aniline 1-Phenylpiperazine->Aniline Cyclization Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine 1-Phenylpiperazine->Bis(2-chloroethyl)amine Cyclization

Caption: Retrosynthetic analysis of 4-Phenylpiperazine-1-carbaldehyde.

Part 1: Synthesis of the Precursor: 1-Phenylpiperazine

A robust and scalable method for the synthesis of 1-phenylpiperazine involves the cyclization of aniline with bis(2-chloroethyl)amine. This method is well-established and can be adapted for large-scale production.

Protocol 1: Synthesis of 1-Phenylpiperazine

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reactions under reflux and extraction

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge aniline (1.0 equivalent) and toluene.

  • Base Addition: Add anhydrous sodium carbonate (2.5-3.0 equivalents) to the mixture. The base is crucial for neutralizing the hydrochloride salt of bis(2-chloroethyl)amine and the HCl generated during the reaction.

  • Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (1.0-1.2 equivalents) portion-wise to the stirred suspension. The portion-wise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Carefully add a concentrated sodium hydroxide solution to basify the mixture to a pH > 12. This ensures that the product is in its free base form.

    • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

    • Combine the organic layers and wash with brine to remove residual water and inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylpiperazine.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1-phenylpiperazine as a pale yellow oil or a low-melting solid.

ParameterValue
Typical Scale 100 g to 1 kg
Aniline:Bis(2-chloroethyl)amine HCl 1 : 1.1
Solvent Toluene
Base Sodium Carbonate
Reaction Temperature Reflux (~110-120 °C)
Typical Yield 70-85%
Purity (post-distillation) >98%

Part 2: Scalable Formylation of 1-Phenylpiperazine

Two primary methods have been identified as highly scalable and efficient for the formylation of 1-phenylpiperazine: the Vilsmeier-Haack reaction and formylation using formic acid. The choice between these methods will depend on factors such as available reagents, equipment, and desired environmental footprint.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method that utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This method is known for its high yields and applicability to a wide range of substrates.[1][2][3]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ POCl3 POCl3 1-Phenylpiperazine 1-Phenylpiperazine Iminium Salt Iminium Salt 1-Phenylpiperazine->Iminium Salt + Vilsmeier Reagent Product 4-Phenylpiperazine-1-carbaldehyde Iminium Salt->Product Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • 1-Phenylpiperazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution

  • Standard laboratory glassware for reactions at low temperatures and under inert atmosphere

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), charge anhydrous DMF (3-5 equivalents).

    • Cool the DMF to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The addition is exothermic.

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-phenylpiperazine (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of 1-phenylpiperazine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress by TLC or HPLC. Typically, the reaction is complete within 2-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and quench any remaining Vilsmeier reagent.

    • Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH 9-10).

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • The crude 4-Phenylpiperazine-1-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

ParameterValue
Typical Scale 10 g to 500 g
1-Phenylpiperazine:POCl₃:DMF 1 : 1.2 : 4
Solvent Dichloromethane/DMF
Reaction Temperature 0 °C to 60 °C
Typical Yield 85-95%
Purity (post-purification) >99%
Method B: Formylation with Formic Acid

Formylation using formic acid is an attractive alternative due to its lower cost, reduced toxicity, and simpler work-up procedure.[4] This method can be performed neat or in the presence of a solvent and can be driven to completion by removing the water formed during the reaction. A Chinese patent describes the preparation of N-formyl piperazine from piperazine and formic acid with high yield.[5]

G 1-Phenylpiperazine 1-Phenylpiperazine Intermediate Salt Intermediate Salt 1-Phenylpiperazine->Intermediate Salt + HCOOH Formic Acid Formic Acid Product 4-Phenylpiperazine-1-carbaldehyde Intermediate Salt->Product Dehydration (Heat) Water Water Intermediate Salt->Water Dehydration (Heat)

Caption: Formylation of 1-phenylpiperazine using formic acid.

Materials:

  • 1-Phenylpiperazine

  • Formic acid (85-98%)

  • Toluene or xylene (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (if using azeotropic removal of water)

Procedure:

  • Reaction Setup:

    • Neat Reaction: In a reactor equipped with a stirrer and a distillation setup, charge 1-phenylpiperazine (1.0 equivalent) and formic acid (1.5-3.0 equivalents).

    • Azeotropic Reaction: In a reactor equipped with a stirrer, Dean-Stark trap, and reflux condenser, charge 1-phenylpiperazine (1.0 equivalent), formic acid (1.2-1.5 equivalents), and toluene or xylene.[6]

  • Reaction:

    • Neat Reaction: Heat the mixture to 100-120 °C. Water will begin to distill off. Continue heating until the theoretical amount of water has been collected or the reaction is deemed complete by TLC/HPLC analysis.

    • Azeotropic Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it can be partially removed under reduced pressure.

    • Dilute the residue with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution carefully with a saturated sodium bicarbonate solution to neutralize any excess formic acid. Be cautious of CO₂ evolution.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization as described in Method A.

ParameterValue
Typical Scale 100 g to >1 kg
1-Phenylpiperazine:Formic Acid 1 : 1.5-3.0
Solvent Neat or Toluene/Xylene
Reaction Temperature 100-140 °C
Typical Yield 80-90%
Purity (post-purification) >98%

Analytical Characterization and Quality Control

To ensure the quality and purity of the final product, a comprehensive analytical characterization is essential.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions during chromatography.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and for quantitative analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product. The proton NMR spectrum should show a characteristic singlet for the formyl proton around 8 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is an indicator of high purity.

Safety Considerations

  • Aniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Bis(2-chloroethyl)amine hydrochloride: A vesicant and a potent alkylating agent. Handle with extreme caution and appropriate PPE.

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): Highly corrosive and react violently with water. Handle in a fume hood with appropriate PPE.

  • Formic acid: Corrosive. Handle with care.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the neutralization steps can be exothermic. Ensure adequate cooling and slow addition of reagents.

Conclusion

The scalable production of 4-Phenylpiperazine-1-carbaldehyde can be achieved through well-established synthetic routes. The choice between the Vilsmeier-Haack reaction and formic acid formylation will depend on the specific capabilities and requirements of the laboratory or manufacturing facility. Both methods, when properly optimized and controlled, can provide high yields of high-purity product. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this valuable intermediate for their research and development needs.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Reddy, P. G., et al. (2000). A Convenient Method for the N-formylation of Secondary Amines and Anilines using Ammonium Formate. Tetrahedron Letters, 41(45), 9149-9151. [Link]

  • Paudel, A., et al. (2013). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 38(2), 87-93. [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652-6654. [Link]

  • CN1113876C. (1995). Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Kim, J., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

Sources

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of 1-Formyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the formylation of 1-phenylpiperazine, a critical transformation in the synthesis of various pharmaceutically active compounds. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep understanding of the underlying reaction mechanisms, enabling researchers to troubleshoot and adapt these protocols effectively.

Introduction: The Significance of Phenylpiperazine Formylation

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system and other biological systems. The introduction of a formyl group at the N4 position of the piperazine ring can serve multiple purposes: it can act as a key intermediate for further functionalization, a protecting group, or contribute directly to the pharmacological activity of the final molecule. Understanding the nuances of this formylation reaction is therefore of paramount importance for drug discovery and development professionals.

This guide will delve into the primary methods for the formylation of 1-phenylpiperazine, focusing on the Vilsmeier-Haack reaction and methods employing formic acid-based reagents. We will examine the mechanistic pathways, provide detailed, field-proven protocols, and present the necessary analytical data for product verification.

Mechanistic Insights: The Chemistry of Formylation

The formylation of 1-phenylpiperazine proceeds via nucleophilic attack of the secondary amine on an electrophilic formylating agent. The choice of reagent dictates the specific mechanism and reaction conditions.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds, including secondary amines.[1][2][3] The reaction first involves the formation of the Vilsmeier reagent, a highly electrophilic chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4]

The secondary amine of 1-phenylpiperazine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the N-formylated product.[3]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Phenylpiperazine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenylpiperazine 1-Phenylpiperazine Intermediate Iminium Intermediate Phenylpiperazine->Intermediate + Vilsmeier Reagent Formylated_Product 1-Formyl-4-phenylpiperazine Intermediate->Formylated_Product Hydrolysis

Figure 1: Vilsmeier-Haack formylation mechanism.
Formylation with Formic Acid and Acetic Anhydride

A widely used and efficient method for N-formylation involves the in-situ generation of acetic formic anhydride from the reaction of formic acid and acetic anhydride. This mixed anhydride is a potent formylating agent.

The more electrophilic formyl group of the mixed anhydride is preferentially attacked by the nucleophilic nitrogen of 1-phenylpiperazine. The reaction proceeds through a tetrahedral intermediate which then collapses to yield the formylated product and acetic acid as a byproduct.

Formic_Anhydride_Mechanism cluster_0 Reagent Formation cluster_1 Formylation Formic_Acid Formic Acid Mixed_Anhydride Acetic Formic Anhydride Formic_Acid->Mixed_Anhydride + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Phenylpiperazine 1-Phenylpiperazine Tetrahedral_Intermediate Tetrahedral Intermediate Phenylpiperazine->Tetrahedral_Intermediate + Acetic Formic Anhydride Formylated_Product 1-Formyl-4-phenylpiperazine Tetrahedral_Intermediate->Formylated_Product - Acetic Acid

Figure 2: Formylation using acetic formic anhydride.

Experimental Protocols

The following protocols are designed to be self-validating, with expected outcomes and characterization data provided.

Protocol 1: Formylation of 1-Phenylpiperazine using Formic Acid and Acetic Anhydride

This method is often preferred for its high yield and relatively mild conditions.

Materials:

  • 1-Phenylpiperazine

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylpiperazine (10.0 g, 61.6 mmol) in dichloromethane (50 mL).

  • Reagent Addition: While stirring, add formic acid (3.4 mL, 92.4 mmol) to the solution.

  • In-situ Reagent Generation: Cool the mixture in an ice bath and slowly add acetic anhydride (8.7 mL, 92.4 mmol) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the excess acids.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-formyl-4-phenylpiperazine as a white solid.

Expected Yield: 85-95%

Protocol 2: Vilsmeier-Haack Formylation of 1-Phenylpiperazine

This protocol is an alternative method that can be employed.

Materials:

  • 1-Phenylpiperazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (15 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (6.2 mL, 67.8 mmol) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-phenylpiperazine (10.0 g, 61.6 mmol) in anhydrous DCM (20 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice (100 g). Once the ice has melted, basify the solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to give 1-formyl-4-phenylpiperazine.

Expected Yield: 70-85%

Data Presentation: Characterization of 1-Formyl-4-phenylpiperazine

The successful synthesis of 1-formyl-4-phenylpiperazine should be confirmed by spectroscopic analysis. The following tables summarize the expected analytical data.

Table 1: Physicochemical Properties of 1-Formyl-4-phenylpiperazine

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceWhite to off-white solid
Melting Point68-71 °C

Table 2: Spectroscopic Data for 1-Formyl-4-phenylpiperazine

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) IR (KBr) ν (cm⁻¹)
8.11 (s, 1H, -CHO)162.5 (C=O)3060 (Ar C-H)
7.31 - 7.25 (m, 2H, Ar-H)150.8 (Ar-C)2920, 2855 (Aliphatic C-H)
6.96 - 6.89 (m, 3H, Ar-H)129.2 (Ar-CH)1665 (C=O, amide)
3.82 (t, J = 5.2 Hz, 2H, -NCH₂)120.8 (Ar-CH)1495, 1445 (Ar C=C)
3.65 (t, J = 5.2 Hz, 2H, -NCH₂)116.6 (Ar-CH)1230 (C-N)
3.23 (t, J = 5.2 Hz, 2H, -NCH₂)49.5 (piperazine CH₂)
3.16 (t, J = 5.2 Hz, 2H, -NCH₂)46.2 (piperazine CH₂)
40.5 (piperazine CH₂)

Note: NMR chemical shifts can show slight variations depending on the solvent and concentration.

Conclusion

This guide has provided a thorough overview of the reaction mechanisms and practical synthetic protocols for the formylation of 1-phenylpiperazine. By understanding the underlying principles of the Vilsmeier-Haack reaction and formylation with formic acid-based reagents, researchers are better equipped to successfully synthesize and characterize 1-formyl-4-phenylpiperazine. The detailed protocols and comprehensive characterization data serve as a reliable resource for scientists and professionals in the field of drug development, ensuring the synthesis of this key intermediate with high purity and yield.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
  • Xiao, Z.; Yuan, M.; Zhang, S.; Wu, J.; Qi, S.; Li, Q. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn. Reson. Chem.2005, 43 (10), 851-854.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. Supporting Information for: N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. [Link]

  • PubChem. 1-Phenylpiperazine. [Link]

  • JETIR. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Indian Journal of Chemistry. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • Organic Syntheses. Acetic Formic Anhydride. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON N-FORMYL PIPERAZINE. [Link]

  • Google Patents. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Slideshare. Vilsmeier haack reaction. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antipsychotics, antidepressants, and antihistamines targeting dopaminergic (D2/D4) and serotonergic (5-HT) receptors. Traditional synthesis methods often employ hazardous reagents like phosphorus oxychloride (


) in dimethylformamide (DMF) (Vilsmeier-Haack conditions) or acetic formic anhydride, resulting in poor atom economy and toxic waste streams.

This Application Note details a green chemistry protocol for the N-formylation of 1-phenylpiperazine. By utilizing solvent-free conditions and formic acid as a sustainable C1 source, this method achieves high yields (>90%) with superior atom economy and minimal environmental impact (low E-factor).

Green Chemistry Rationale

The transition from classical organic synthesis to sustainable manufacturing requires a rigorous analysis of efficiency metrics.

MetricTraditional Method (Vilsmeier-Haack)Green Method (Neat Formic Acid)Improvement
Reagents

, DMF, Toxic Solvents (

)
Formic Acid (85-98%)Elimination of chlorinated solvents & phosphorus waste
Atom Economy Low (Loss of

species)
High (~82%)Water is the only byproduct
Energy Reflux often requiredMild heating (60°C) or RTReduced thermal demand
Workup Complex quenching, extractionSimple aqueous dilution/filtrationStreamlined process
Atom Economy Calculation

The reaction:



  • MW Reactants: 1-Phenylpiperazine (162.[1][2]23) + Formic Acid (46.03) = 208.26

  • MW Product: 4-Phenylpiperazine-1-carbaldehyde (190.24)

  • Atom Economy:

    
    
    

Experimental Protocols

Method A: Catalyst-Free, Solvent-Free N-Formylation (Recommended)

Best for: Routine lab-scale synthesis, high purity requirements, and minimal waste.

Reagents & Equipment
  • Starting Material: 1-Phenylpiperazine (CAS: 92-54-6), >98% purity.

  • Reagent: Formic acid (85% or 98% grade).

  • Equipment: Round-bottom flask, reflux condenser (optional for 60°C), magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Setup: Charge a 50 mL round-bottom flask with 1-phenylpiperazine (1.62 g, 10 mmol) .

  • Addition: Slowly add formic acid (1.5 - 2.0 equivalents, ~0.8 mL) dropwise at room temperature.

    • Note: The reaction is exothermic. Mild cooling may be required for larger scales.

  • Reaction: Stir the neat mixture at 60°C for 1-3 hours .

    • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) will disappear, replaced by the formylated product (
      
      
      
      ).
  • Workup (Green):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) .

    • If Solid: The product may precipitate.[3] Filter, wash with cold water, and dry.

    • If Oil: Extract with Ethyl Acetate (green alternative: 2-MeTHF) (

      
       mL). Wash organic layer with saturated 
      
      
      
      (to remove excess acid) and brine. Dry over
      
      
      and concentrate.
  • Purification: The crude purity is typically >95%. If necessary, recrystallize from Ethanol/Water or purify via short silica plug.

Method B: ZnO-Catalyzed Solvent-Free Protocol

Best for: Acceleration of reaction rate at lower temperatures.

  • Setup: Mix 1-phenylpiperazine (10 mmol) , formic acid (12 mmol) , and ZnO (0.5 mmol, 5 mol%) in a flask.

  • Reaction: Stir at room temperature or 40°C for 30-60 minutes.

  • Workup: Dilute with Ethyl Acetate. Filter the mixture to recover the ZnO catalyst (which can be washed with ethanol, dried, and reused up to 4 times).

  • Isolation: Evaporate the filtrate to obtain the product.

Process Visualization

Synthesis Workflow

G Start Start: 1-Phenylpiperazine Reagent Add Formic Acid (1.5 eq) (Neat, Dropwise) Start->Reagent Reaction Reaction Phase 60°C, 1-3 Hours Solvent-Free Reagent->Reaction Quench Quench Pour into Ice Water Reaction->Quench Decision State of Product? Quench->Decision Solid Filtration Wash with H2O Decision->Solid Precipitate Liquid Extraction (EtOAc or 2-MeTHF) Decision->Liquid Oily/Soluble Final Final Product 4-Phenylpiperazine-1-carbaldehyde Solid->Final Wash Wash Sat. NaHCO3, Brine Liquid->Wash Wash->Final

Caption: Figure 1. Green synthesis workflow for N-formylation of 1-phenylpiperazine minimizing solvent use.

Mechanistic Pathway[4][5]

Mechanism Step1 Activation (HCOOH + Catalyst/Heat) Step2 Nucleophilic Attack (Amine on Carbonyl) Step1->Step2 Activated C=O Step3 Tetrahedral Intermediate Step2->Step3 Step4 Elimination (- H2O) Step3->Step4 Proton Transfer Product N-Formyl Product Step4->Product

Caption: Figure 2. Mechanistic pathway of N-formylation via nucleophilic acyl substitution.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standards.

Compound: 4-Phenylpiperazine-1-carbaldehyde Formula:


MW:  190.24  g/mol 
AnalysisExpected ResultNotes
Physical State White to off-white solid or viscous oilDepends on purity/crystallinity.
Melting Point 55 - 60°C (approximate)Literature varies; often isolated as oil.
1H NMR (CDCl3)

8.10 (s, 1H, -CHO)
Distinct singlet for formyl proton.

7.2 - 6.9 (m, 5H, Ar-H)
Phenyl ring protons.

3.6 - 3.7 (m, 2H, piperazine)
Protons syn to carbonyl.

3.4 - 3.5 (m, 2H, piperazine)
Protons anti to carbonyl.

3.1 - 3.2 (m, 4H, piperazine)
Protons adjacent to Phenyl ring.
IR Spectroscopy ~1660 - 1680

(C=O stretch)
Strong amide band.
Mass Spec (ESI) [M+H]+ = 191.2Base peak.

Safety & Handling

  • 1-Phenylpiperazine: Toxic if swallowed (Acute Tox. 3). Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • Formic Acid: Corrosive and flammable. Causes severe skin burns.

  • Waste Disposal: Aqueous waste from this green protocol is acidic; neutralize with sodium bicarbonate before disposal. Organic waste is minimal compared to traditional methods.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652–6654. Link

  • Gerdek, A. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.[4] Link

  • Shekhar, A. C., et al. (2011). A mild and efficient synthesis of N-formylamines using formic acid under solvent-free conditions. Tetrahedron Letters, 52(24), 3065-3067. Link

Sources

Troubleshooting & Optimization

Improving yield of 4-Phenylpiperazine-1-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Phenylpiperazine-1-carbaldehyde (also known as 1-formyl-4-phenylpiperazine).

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot yield inconsistencies, eliminate impurities, and optimize their N-formylation workflows. This guide moves beyond simple recipes; it explains the thermodynamic and kinetic causality behind each experimental choice to ensure your protocols are robust and self-validating.

Mechanistic Overview: The N-Formylation Pathway

To troubleshoot effectively, we must first understand the molecular mechanics. The synthesis of 4-phenylpiperazine-1-carbaldehyde relies on the nucleophilic attack of the secondary amine of 1-phenylpiperazine onto the electrophilic carbonyl carbon of a formylating agent (typically formic acid). This forms a transient tetrahedral intermediate, followed by the elimination of water to yield the stable amide.

Because this is a condensation reaction, water elimination is the critical thermodynamic bottleneck . If water is not actively removed from the system, the reaction reaches an equilibrium state, stalling your yield at 60–70%.

Mechanism Amine 1-Phenylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Formic Formic Acid (Electrophile) Formic->Intermediate Elimination Water Elimination (-H2O) Intermediate->Elimination Product 1-Formyl-4- phenylpiperazine Elimination->Product

Mechanistic pathway of N-formylation via nucleophilic attack and water elimination.

Validated Experimental Protocols

Below are two field-proven methodologies. Each protocol is designed as a self-validating system , meaning the reaction provides physical or chemical feedback to confirm success before you proceed to the next step.

Protocol A: Azeotropic Distillation (High-Throughput / Scale-Up)

Causality: By utilizing toluene (which forms a minimum-boiling azeotrope with water) and a Dean-Stark trap, water is continuously physically removed from the system. According to Le Chatelier's principle, this prevents the reverse hydrolysis reaction and drives the equilibrium entirely to the right[1].

  • Setup: In a round-bottom flask, combine 1-phenylpiperazine (10.0 mmol, ~1.62 g) and aqueous 85% formic acid (12.0 mmol) in 20 mL of toluene.

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4 to 9 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (approx. 0.18 mL for a 10 mmol scale, plus water from the 85% reagent) has collected and the volume remains static for 30 minutes.

  • Isolation: Evaporate the toluene under reduced pressure. The crude product requires no further purification if the starting amine was pure[1].

Protocol B: Ultrasound-Promoted Solvent-Free Synthesis (Green Chemistry)

Causality: Acoustic cavitation generates transient, localized microscopic hot spots (extreme temperature and pressure) within the neat liquid mixture. This provides the activation energy required for the nucleophilic attack without bulk heating, preventing thermal degradation of the piperazine ring[2].

  • Setup: Mix 1-phenylpiperazine (10.0 mmol) and pure formic acid (10.0 mmol) in a sealed glass vessel. No organic solvent is added.

  • Reaction: Subject the neat mixture to ultrasonic irradiation at room temperature for 30 minutes.

  • Validation Checkpoint: The liquid mixture will spontaneously precipitate into a pale pink or white crystalline mass. Complete solidification is your physical indicator of 100% conversion.

  • Validation Checkpoint 2: Verify purity by taking a melting point. Pure 4-phenylpiperazine-1-carbaldehyde melts sharply at 82–84 °C[2].

Troubleshooting & FAQs

Workflow Start 1-Phenylpiperazine + Formic Acid Reaction N-Formylation Reaction (Heat / Ultrasound) Start->Reaction Issue1 Incomplete Reaction? (Check TLC) Reaction->Issue1 Workup Aqueous Workup & Extraction Issue2 Sticky Oil? (Impure) Workup->Issue2 Crystallization Crystallization (mp 82-84 °C) Product 4-Phenylpiperazine- 1-carbaldehyde Crystallization->Product Issue1->Workup No Fix1 Remove Water (Dean-Stark / Sieves) Issue1->Fix1 Yes Fix1->Reaction Issue2->Crystallization No Fix2 Acid Wash (0.1M HCl) Issue2->Fix2 Yes Fix2->Crystallization

Workflow and troubleshooting logic for 4-phenylpiperazine-1-carbaldehyde synthesis.

Q: My yield is plateauing around 65% when refluxing in standard solvents. How do I push it to completion? A: You are fighting thermodynamic equilibrium. If you are not using a Dean-Stark trap to physically remove water, the accumulated water hydrolyzes your product back into the starting materials. Switch to a Dean-Stark setup with toluene[1], or utilize a solvent-free catalytic method (such as 5 mol% Iodine at 70 °C) which circumvents the need for azeotropic water removal[3].

Q: After solvent evaporation, my product is a sticky, yellowish oil instead of a pale pink crystalline solid. What went wrong? A: A sticky oil indicates the presence of unreacted 1-phenylpiperazine, which acts as a plasticizer and prevents crystallization. The Fix (Acid Wash): Dissolve the oil in dichloromethane (DCM) and wash it with 0.1 M HCl. Causality: The unreacted starting material is a basic amine, which becomes protonated and water-soluble upon acid treatment. Your product (an amide) is neutral and remains in the organic layer. Dry the DCM over MgSO₄, evaporate, and the residue will crystallize perfectly.

Q: Can I use acetic formic anhydride (AFA) to speed up the reaction? A: While AFA is a highly reactive formylating agent, it is highly sensitive to atmospheric moisture and decomposes rapidly into acetic acid and carbon monoxide[1]. For 1-phenylpiperazine, standard 85% formic acid is vastly superior in terms of cost, safety, and operational simplicity, provided you manage the water byproduct correctly.

Quantitative Data: Formylation Methods Comparison

To assist in selecting the optimal workflow for your laboratory's constraints, refer to the comparative data below summarizing distinct N-formylation strategies for amines.

Synthesis MethodReagents & CatalystsSolventTemp (°C)TimeYield (%)Validation Metric
Azeotropic Distillation 85% Formic AcidToluene110 (Reflux)4–9 h>94%Static water volume in trap
Ultrasound-Promoted Formic Acid (neat)NoneRT (Cavitation)0.5 h92%Complete solidification
Iodine-Catalyzed Formic Acid, 5 mol% I₂None701–2 h94%TLC (Iodine stain clearance)

References

  • Title: An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature Source: Comptes Rendus Chimie (via academie-sciences.fr) URL: 2

  • Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: Bulletin of the Korean Chemical Society (via scispace.com) URL: 1

  • Title: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions Source: Synlett (via organic-chemistry.org) URL: 3

Sources

Technical Support Center: Purification of 1-Formyl-4-phenylpiperazine via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-formyl-4-phenylpiperazine (also known as 4-phenylpiperazine-1-carbaldehyde). This guide is designed for researchers and drug development professionals facing challenges during the isolation and crystallization of this specific piperazine derivative.

Because this compound possesses a relatively low[1], it is highly susceptible to liquid-liquid phase separation—commonly referred to as "oiling out"—during standard recrystallization workflows[2]. The following troubleshooting guides, data summaries, and validated protocols are engineered to help you bypass these thermodynamic traps and obtain >98% pure crystalline material.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 1-formyl-4-phenylpiperazine form a cloudy oil instead of crystals upon cooling? A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS)[2]. It occurs when the temperature at which the solution becomes supersaturated (the cloud point) is higher than the melting point of the solute-solvent mixture[3]. Because 1-formyl-4-phenylpiperazine melts at 82–84 °C[1], dissolving it in high-boiling solvents or using a solvent system that forces supersaturation above ~80 °C will cause the compound to separate as an impure liquid rather than forming a solid crystal lattice. Causality & Fix: You must adjust your solvent system to lower the cloud point. Increase the ratio of your "good" solvent (e.g., Ethyl Acetate) or utilize a lower-boiling antisolvent to ensure the onset of crystallization occurs well below the compound's melting point.

Q2: Which solvent system is optimal for recrystallizing this compound? A2: A binary solvent system of is highly recommended[4]. The piperazine ring and formyl group provide moderate polarity, making the compound highly soluble in EtOAc, while the phenyl ring imparts lipophilicity. Pentane acts as an excellent antisolvent. Crucially, the boiling points of EtOAc (77 °C) and pentane (36 °C) are below the melting point of the target compound[1], which inherently prevents you from heating the system above the API's melting point during dissolution, drastically reducing the risk of oiling out.

Q3: How can I prevent the co-crystallization of unreacted 1-phenylpiperazine? A3: 1-Phenylpiperazine (the starting material) is a secondary amine and is significantly more basic than the formylated product, which is a neutral amide. Self-Validating Fix: Do not rely on recrystallization alone to separate these two. Before crystallization, dissolve the crude mixture in EtOAc and wash it with a mild aqueous acid (e.g., 5% citric acid or 0.1 M HCl). The unreacted 1-phenylpiperazine will protonate and partition entirely into the aqueous layer. The neutral 1-formyl-4-phenylpiperazine will remain in the organic layer. Dry the organic layer over Na₂SO₄, concentrate it, and then proceed with the EtOAc/Pentane recrystallization.

Q4: My yield is consistently below 60%. How can I improve recovery? A4: Poor yield in EtOAc/Pentane systems usually stems from adding too much EtOAc initially, which increases the solubility limit at lower temperatures, or cooling the system too rapidly, which traps the product in an amorphous state. Fix: Use the absolute minimum amount of EtOAc required to dissolve the crude at 50–60 °C. Implement a slow cooling ramp (0.5 °C/min) to room temperature, followed by a maturation phase in an ice bath (0–4 °C) for 2 hours to maximize supersaturation depletion.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Properties and Solvent Profiling for 1-Formyl-4-phenylpiperazine

Property / ParameterValue / ObservationImpact on Recrystallization Strategy
Molecular Formula C₁₁H₁₄N₂ODictates moderate polarity; requires a binary solvent system for optimal recovery.
Melting Point 82–84 °CHigh risk of oiling out if the dissolution/cloud point temperature exceeds 80 °C.
Solubility in EtOAc High (>150 mg/mL at 50 °C)Excellent primary solvent; keeps total solvent volume low.
Solubility in Pentane Low (<5 mg/mL at 20 °C)Ideal antisolvent; effectively drives supersaturation upon addition.
Solubility in Water Poor (Forms stable emulsions)Avoid aqueous recrystallization; causes irreversible liquid-liquid phase separation.

Part 3: Standard Operating Procedure (SOP)

Workflow: EtOAc/Pentane Recrystallization

Objective: Obtain >98% pure crystals of 1-formyl-4-phenylpiperazine from crude reaction mixtures while avoiding liquid-liquid phase separation.

Step 1: Initial Dissolution Weigh the crude 1-formyl-4-phenylpiperazine and transfer it to a round-bottom flask equipped with a magnetic stir bar. Add minimal EtOAc (approximately 2–3 mL per gram of crude). Heat the mixture gently to 50–55 °C using a water bath until complete dissolution is achieved. Do not exceed 60 °C.

Step 2: Antisolvent Addition While maintaining the temperature at 50–55 °C and stirring vigorously, slowly add warm pentane dropwise using an addition funnel. Continue the addition until a faint, persistent opalescence (cloudiness) appears in the solution.

Step 3: System Clarification (Self-Validation Step) Add 1 to 2 drops of warm EtOAc to the cloudy mixture until it just turns clear. This visual cue confirms the solution is exactly at the saturation point, ensuring maximum yield upon cooling.

Step 4: Seeding (Critical for Low-Melting Solids) Remove the flask from the heat source and allow it to cool slowly to 40 °C. Add 1–2 mg of pure 1-formyl-4-phenylpiperazine seed crystals. This bypasses the nucleation energy barrier and forces heterogeneous solid lattice formation, preventing the compound from oiling out[3].

Step 5: Controlled Cooling & Maturation Allow the flask to cool to room temperature (20–25 °C) undisturbed at a rate of approximately 0.5 °C/min. Crystals should begin to form as white to pale pink needles. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 2 hours to maximize crystal yield.

Step 6: Filtration and Washing Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold pentane (1 mL per gram of product) to remove residual mother liquor and impurities. Dry the crystals under high vacuum at room temperature for 12 hours. Verify purity via melting point analysis (Target: 82–84 °C)[1].

Part 4: Workflow Visualization

G Start Crude 1-Formyl-4-phenylpiperazine Dissolve Dissolve in minimal EtOAc at 50-55°C Start->Dissolve Antisolvent Add warm Pentane dropwise until cloudy Dissolve->Antisolvent Cooling Cool slowly to RT (0.5°C/min) Antisolvent->Cooling Decision Did it oil out? Cooling->Decision OilOut Reheat to clear solution, add more EtOAc Decision->OilOut Yes Seed Add seed crystals at 40°C Decision->Seed No OilOut->Cooling Crystallize Crystal Formation Seed->Crystallize Filter Vacuum Filtration & Wash with cold Pentane Crystallize->Filter Pure Pure Crystals (mp: 82-84°C) Filter->Pure

Workflow for recrystallization of 1-formyl-4-phenylpiperazine avoiding oiling out.

References

  • [1] Catalyst-free Organic Reactions with Ultrasound Irradiation. Royal Society of Chemistry. URL:[Link]

  • [3] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications (Organic Process Research & Development). URL:[Link]

  • [4] Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments. University of Bath Research Portal. URL:[Link]

Sources

Optimizing reaction temperature for 4-Phenylpiperazine-1-carbaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Phenylpiperazine-1-carbaldehyde (also known as 1-formyl-4-phenylpiperazine). As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical reaction kinetics and practical benchtop execution.

The N-formylation of 1-phenylpiperazine is a fundamental transformation in medicinal chemistry, often utilizing formic acid[1]. However, the reaction is highly sensitive to thermal conditions. Relying solely on bulk heating can lead to extended reaction times or thermal degradation, while insufficient temperatures trap the reaction in an intermediate salt state. This guide provides field-proven methodologies, causal troubleshooting, and self-validating protocols to optimize your yield.

Mechanistic Workflow & Temperature Influence

The synthesis relies on the nucleophilic attack of the secondary amine (1-phenylpiperazine) on the carbonyl carbon of formic acid. The critical bottleneck is the dehydration of the resulting tetrahedral intermediate to form the amide bond. The energy required to overcome this activation barrier can be supplied via bulk thermodynamic heating or localized acoustic cavitation (ultrasound)[1].

G Start 1-Phenylpiperazine + Formic Acid Cond1 Conventional: 25°C (Kinetic Trap) Start->Cond1 No Activation Cond2 Thermal: 80°C (Thermodynamic) Start->Cond2 Bulk Heating Cond3 Ultrasound: 25°C (Acoustic Cavitation) Start->Cond3 Sonication Prod1 Incomplete Conversion (<40% Yield) Cond1->Prod1 Prod2 4-Phenylpiperazine-1-carbaldehyde (~85% Yield, 4-6h) Cond2->Prod2 Prod3 4-Phenylpiperazine-1-carbaldehyde (>92% Yield, <1h) Cond3->Prod3

Reaction pathways for N-formylation of 1-phenylpiperazine based on thermal conditions.

Temperature Optimization Matrix

The following quantitative data summarizes the causal relationship between energy input methods, reaction time, and product yield[1][2].

Temperature (°C)Energy SourceReaction TimeYield (%)Mechanistic Outcome & Byproducts
25 °C Conventional Stirring24 hours< 40%Kinetic Trap: Reaction stalls at the formate salt intermediate.
80 °C Bulk Heating (Oil Bath)4–6 hours~85%Thermodynamic Control: Good conversion, but prolonged heating risks minor oxidation/hydrolysis.
120 °C Bulk Heating (Oil Bath)2 hours< 60%Thermal Degradation: High heat promotes side reactions and vaporization of formic acid.
25 °C Ultrasound Irradiation< 1 hour> 92%Acoustic Cavitation: Localized microscopic hotspots (up to 5000 °C) drive rapid dehydration without bulk thermal stress[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Each critical step includes a physical or chemical checkpoint to verify success before proceeding.

Protocol A: Conventional Thermal Synthesis (80 °C)

Best for standard laboratory setups lacking sonication equipment.

  • Reagent Mixing: In a 50 mL round-bottom flask, combine 1-phenylpiperazine (2.0 mmol) with an excess of formic acid (5.0 mmol).

    • Validation Checkpoint: An immediate, mild exothermic reaction should occur, indicating the formation of the amine-formate salt. The mixture should become a homogeneous liquid.

  • Thermal Activation: Attach a reflux condenser. Submerge the flask in an oil bath pre-heated to 80 °C. Stir continuously for 4 to 6 hours.

  • Reaction Monitoring: After 4 hours, perform Thin Layer Chromatography (TLC) using a CH₂Cl₂:EtOAc (70:30) eluent[3].

    • Validation Checkpoint: The starting material spot (1-phenylpiperazine) must be completely absent. If present, continue heating in 1-hour increments.

  • Workup & Extraction: Cool the mixture to room temperature. Quench with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Product Verification:

    • Validation Checkpoint: The isolated product should be a pale pink to off-white crystalline solid with a sharp melting point of 82–85 °C[2][3].

Protocol B: Ultrasound-Promoted Green Synthesis (25 °C)

Best for maximizing yield, atom economy, and preventing thermal degradation[1].

  • Reagent Mixing: In a heavy-walled glass vial, mix 1-phenylpiperazine (2.0 mmol) and formic acid (2.5 mmol). No additional solvent is required.

  • Acoustic Cavitation: Place the vial in an ultrasonic bath operating at ambient temperature (25 °C). Irradiate for 30 to 60 minutes.

    • Validation Checkpoint: Monitor the bath temperature. Acoustic cavitation will naturally warm the water; use a cooling coil or ice to maintain the bulk temperature below 35 °C to ensure the energy is strictly cavitational, not thermal.

  • Workup: Add 10 mL of water to the vial. Extract with ethyl acetate (2 x 10 mL).

    • Validation Checkpoint: Because this method suppresses side-product formation, the organic layer should be highly pure. Upon solvent evaporation, the solid should crystallize rapidly without the need for column chromatography[1].

Troubleshooting Guide

Q: I am using conventional stirring at room temperature (25 °C), but my TLC shows almost no product after 12 hours. Why? A: You are trapped in a kinetic well. The initial acid-base reaction between 1-phenylpiperazine and formic acid is instantaneous, forming a stable formate salt. However, the subsequent dehydration step to form the amide (4-phenylpiperazine-1-carbaldehyde) requires significant activation energy. Without bulk heating (Protocol A) or ultrasound (Protocol B) to break this barrier, the reaction will stall[1].

Q: I increased the bulk heating to 120 °C to speed up the reaction, but my yield dropped and the product is heavily discolored. What happened? A: You have exceeded the thermal stability threshold of the system. At 120 °C, formic acid (boiling point 100.8 °C) rapidly vaporizes, altering your stoichiometric ratio. Furthermore, excessive bulk heat promotes the oxidative degradation of the electron-rich piperazine ring, leading to dark, tarry byproducts. Stick to 80 °C under reflux to maintain thermodynamic control[2].

Q: How does ultrasound achieve a 92% yield at room temperature if the activation energy barrier is so high? A: Ultrasound bypasses the need for bulk heating through a phenomenon called acoustic cavitation. High-frequency sound waves create microscopic vacuum bubbles in the liquid. When these bubbles collapse, they generate localized "hotspots" with equivalent temperatures of roughly 5000 °C and pressures of 2000 atmospheres for less than a microsecond[1]. This provides massive, instantaneous activation energy to the molecules immediately adjacent to the bubble, driving the dehydration step while the bulk solution remains at a safe 25 °C.

Frequently Asked Questions (FAQs)

Q: Can I use ethyl formate instead of formic acid? A: Yes. Ethyl formate can be used as both the solvent and the formylating agent. However, the leaving group is ethanol rather than water. This reaction typically requires a catalyst (like a Lewis acid) or prolonged refluxing to achieve comparable yields, making formic acid the more atom-economical and efficient choice for this specific substrate[3].

Q: The protocol states the reaction is "solvent-free." Doesn't the solid amine need to be dissolved? A: 1-Phenylpiperazine is a liquid at room temperature, and formic acid acts as both the reagent and the fluid medium. Therefore, no external organic solvents (like toluene or DMF) are required during the reaction phase, which aligns with green chemistry principles[1].

Q: How do I verify the structural integrity of my synthesized 4-Phenylpiperazine-1-carbaldehyde? A: Beyond the melting point (82–85 °C), Fourier-transform infrared spectroscopy (FTIR) should show a strong, characteristic amide carbonyl stretch (C=O) around 1654 cm⁻¹. In ¹H NMR (CDCl₃), you will observe a distinct singlet at approximately δ 8.08–8.55 ppm corresponding to the formyl proton[2][3].

References

1.1 - Académie des sciences / Elsevier 2.2 - RSC Books 3.3 - University of Bath

Sources

Removing unreacted phenylpiperazine from the final product

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Chemical Purification Division Subject: Technical Guide: Removal of Unreacted Phenylpiperazine

Technical Support Center: Purification Protocols

Topic: Removing Unreacted Phenylpiperazine from Final Product Ticket ID: PUR-PPZ-001 Status: Resolved / Guide Generated

Executive Summary & Diagnostic Assessment

The Challenge: 1-Phenylpiperazine (PPZ) is a common secondary amine building block used to synthesize tertiary amines (via alkylation) or ureas/amides. It is often used in excess (1.2–1.5 equivalents) to drive reactions to completion. However, its high boiling point (286 °C) makes removal by evaporation impossible, and its moderate lipophilicity can cause it to "streak" or co-elute with products on silica gel.

Diagnostic: Is PPZ contaminating your product? Before selecting a protocol, confirm the presence of PPZ:

  • TLC: PPZ stains strongly with Dragendorff’s reagent (orange spots) or Ninhydrin (if not fully substituted, though secondary amines stain less intensely than primary). It often trails near the baseline in non-polar solvents.

  • LC-MS: Look for the [M+H]+ peak at 163.1 m/z .[1]

  • 1H NMR: Look for diagnostic multiplets at δ 3.0–3.2 ppm (piperazine ring protons) and aromatic signals at δ 6.8–7.3 ppm .

Decision Matrix: Selecting Your Protocol

Do not use a "one-size-fits-all" approach. Select the method based on the chemical nature of your final product .

purification_decision_tree cluster_legend Protocol Key start Start: Product Contaminated with Phenylpiperazine q1 Is your Final Product Basic (e.g., Tertiary Amine)? start->q1 node_acid Method A: Acid-Base Extraction (Cheapest, Scalable) q1->node_acid No (Product is Neutral/Acidic) q2 Is the scale < 5g? q1->q2 Yes (Product is Basic) node_scav Method B: Scavenger Resin (Cleanest, High Cost) node_deriv Method C: Electrophilic Derivatization (Robust, Low Cost) q2->node_scav Yes (Parallel Synthesis) q2->node_deriv No (Bulk Scale) key1 Neutral Products: Amides, Ureas key2 Basic Products: Alkylated Piperazines

Figure 1: Decision matrix for phenylpiperazine removal. Use Method A for neutral products and Methods B/C for basic products.

Detailed Protocols

Method A: Acid-Base Extraction (The "Partition" Method)

Best for: Neutral products (Amides, Ureas, Sulfonamides).

Mechanism: Phenylpiperazine is a base (pKa ~8.7). Treating the mixture with dilute acid protonates the PPZ, forming a water-soluble salt (Phenylpiperazine·HCl), while your neutral product remains in the organic layer.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • Wash 1 (Acidic): Wash the organic layer 3 times with 1.0 M HCl (or 10% Citric Acid if your product is acid-sensitive).

    • Why? This pulls the PPZ into the aqueous layer.

  • Wash 2 (Brine): Wash the organic layer once with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Emulsions form PPZ acts as a surfactant at the interface.[1] Add a small amount of Methanol to the biphasic mixture or filter through a Celite pad.

| Product loss | Product is slightly basic or polar. | Switch to Method B . |

Method B: Solid-Phase Scavenging (The "Filter-Away" Method)

Best for: Basic products (Tertiary amines), Parallel Synthesis, or High-Value compounds.[1]

Mechanism: Use a resin functionalized with a highly reactive electrophile (e.g., Isocyanate). The secondary amine (PPZ) reacts to form an insoluble urea, while the tertiary amine (your product) cannot react.

Recommended Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.[1]

Protocol:

  • Calculate: Use 2.0 – 3.0 equivalents of resin relative to the excess PPZ (estimated).

  • Incubate: Add resin to the reaction mixture (solvent: DCM, THF, or DMF). Shake gently at room temperature for 4–16 hours.

  • Monitor: Check TLC for the disappearance of the PPZ spot.

  • Filter: Filter the mixture through a fritted syringe or funnel. The PPZ is chemically bound to the beads and trapped in the filter.

  • Concentrate: Evaporate the filtrate to obtain pure product.

scavenger_workflow step1 Crude Mixture (Product + PPZ) step2 Add PS-Isocyanate Resin (Electrophile) step1->step2 step3 Reaction: PPZ binds to Resin (Product does not) step2->step3 step4 Filtration step3->step4 step5 Solid Waste (Resin-PPZ Urea) step4->step5 step6 Filtrate (Pure Product) step4->step6

Figure 2: Workflow for scavenger resin purification. The unreacted phenylpiperazine is covalently bound to the solid support and removed via filtration.

Method C: Chemical Derivatization (The "Shift" Method)

Best for: Large scale (>10g) basic products where resins are too expensive.

Mechanism: Convert the difficult-to-separate amine (PPZ) into a non-basic amide (e.g., Acetamide) using acetic anhydride. This drastically changes its polarity (Rf value) and basicity, allowing easy separation.

Protocol:

  • Add Electrophile: To the crude reaction mixture, add Acetic Anhydride (1.5 eq relative to estimated PPZ) and Triethylamine (1.5 eq).

  • Stir: Stir at room temperature for 30–60 minutes.

    • Result: PPZ converts to N-acetyl-phenylpiperazine.[1] Your tertiary amine product does not react.

  • Workup (Acid Wash):

    • Now, perform an Acid Wash (Method A) .

    • Crucial Difference: Your product (basic) will go into the Aqueous Acid layer. The impurity (now a neutral amide) will stay in the Organic layer.

  • Recovery:

    • Discard the organic layer (contains impurities).

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract your product back into fresh organic solvent (DCM/EtOAc).

Frequently Asked Questions (FAQ)

Q: Can I just distill the phenylpiperazine off? A: Generally, no. The boiling point is ~286°C. Unless your product is very stable and has a significantly higher boiling point, vacuum distillation often leads to degradation or co-distillation.

Q: I see a "tailing" spot on my silica column. Is that PPZ? A: Yes, secondary amines interact strongly with the silanols on silica gel, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your eluent (e.g., DCM:MeOH:NH3 90:9:1). This blocks the silanol sites and sharpens the amine peaks.

Q: PPZ is co-eluting with my product on Reverse Phase (C18). What now? A: PPZ is moderately lipophilic. Try adjusting the pH of the mobile phase.

  • Low pH (0.1% Formic Acid): PPZ is ionized (polar) and elutes earlier.

  • High pH (Ammonium Bicarbonate): PPZ is neutral and elutes later.

  • Run a gradient test to see which pH separates it best from your specific product.

References

  • Physical Properties of 1-Phenylpiperazine. PubChem Database. National Center for Biotechnology Information. [Link]

  • Scavenger Resins for Amine Removal. Biotage Scavenger Resin User Guide. [Link] (General reference for PS-NCO applications)

  • Strategies for Removing Excess Amines. Journal of Organic Chemistry, "Use of Polymer-Supported Reagents in Liquid-Phase Synthesis." [Link]

Sources

Technical Support Center: Handling & Stability of 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Phenylpiperazine-1-carbaldehyde (also known as 1-formyl-4-phenylpiperazine). This compound is a critical building block and intermediate in medicinal chemistry and drug development. However, its unique structural features—specifically the N-formyl group and the electron-rich phenylpiperazine moiety—make it susceptible to specific degradation pathways in solution.

This guide is engineered for research scientists to troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating handling protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my aqueous solution of 4-Phenylpiperazine-1-carbaldehyde show a secondary peak on HPLC after 24 hours? A: You are likely observing deformylation (loss of the formyl group), resulting in the formation of 1-phenylpiperazine and formic acid. Causality: While amides are generally stable, N-formyl groups are uniquely susceptible to hydrolysis. The formyl carbonyl carbon lacks the steric shielding and electron-donating alkyl groups present in higher amides, making it highly electrophilic[1]. In aqueous solutions that drift acidic (pH < 4) or basic (pH > 9), nucleophilic attack by water or hydroxide ions rapidly cleaves the N-C bond[2]. Solution: Always buffer aqueous solutions to a strict pH of 6.5–7.5 and prepare them fresh before use.

Q2: My DMSO stock solution turned yellow/brown after a few weeks of storage at room temperature. Is it still viable? A: No, the discoloration indicates oxidative degradation , and the solution should be discarded. Causality: Phenylpiperazine derivatives are susceptible to degradation under environmental stress, specifically oxidation[3]. The tertiary amine (N4) conjugated to the phenyl ring is a prime target for reactive oxygen species (ROS) or trace peroxides often found in aging solvents, leading to the formation of N-oxides[4]. Furthermore, prolonged exposure to ambient light accelerates radical-mediated degradation. Solution: Store stock solutions in anhydrous, peroxide-free solvents (e.g., HPLC-grade DMSO or Acetonitrile), purge the headspace with Argon or Nitrogen, and store at -20°C in amber vials.

Q3: When diluting my organic stock into an assay buffer, the compound precipitates. How do I prevent this? A: This is a solvent-shock phenomenon driven by the compound's lipophilicity. Causality: The addition of the phenyl group significantly increases the lipophilicity of the piperazine core, reducing its aqueous solubility at neutral pH[4]. When a highly concentrated DMSO stock is rapidly introduced to an aqueous buffer, the local concentration exceeds the thermodynamic solubility limit before diffusion can occur. Solution: Perform a step-wise serial dilution. Pre-warm the buffer to 37°C if your assay permits, and maintain a final DMSO concentration of at least 1-2% to act as a co-solvent.

Part 2: Mechanistic Pathways

Understanding the exact pathways of degradation allows for better experimental design. Below are the structural and logical workflows governing the stability of 4-Phenylpiperazine-1-carbaldehyde.

Deformylation A 4-Phenylpiperazine- 1-carbaldehyde B Acidic (H+) or Basic (OH-) Attack A->B C Tetrahedral Intermediate B->C D 1-Phenylpiperazine (Free Amine) C->D E Formic Acid / Formate C->E

Caption: Mechanistic pathway of pH-dependent N-formyl deformylation.

Troubleshooting Start Prepare Stock Solution Check Assess Solvent & pH Start->Check AcidBase pH < 4 or pH > 9 (Aqueous) Check->AcidBase Neutral pH 6 - 8 (Buffered) Check->Neutral Organic Anhydrous DMSO/MeCN Check->Organic Degradation Rapid Deformylation (Loss of Formyl Group) AcidBase->Degradation Stable Stable for > 24h at RT Store at -20°C Neutral->Stable Organic->Stable

Caption: Decision matrix for optimizing solution stability and preventing degradation.

Part 3: Quantitative Data & Tolerances

Table 1: Stability Matrix of 4-Phenylpiperazine-1-carbaldehyde
Solvent / MediumTemperaturepHEstimated Half-Life (t½)Primary Degradant
0.1 N HCl (Aqueous)60 °C< 1.0< 2 hours1-Phenylpiperazine[4]
0.1 N NaOH (Aqueous)60 °C> 13.0< 1 hour1-Phenylpiperazine[5]
PBS Buffer25 °C7.4> 72 hoursN/A (Stable)
3% H₂O₂ (Aqueous)25 °CNeutral~ 12 hoursPiperazine N-oxide[4]
Anhydrous DMSO-20 °CN/A> 6 monthsN/A (Stable)
Table 2: Solubility Profile
SolventMax ConcentrationRecommendation for in vitro assays
DMSO> 50 mg/mLIdeal for master stock. Use anhydrous grade.
Acetonitrile> 20 mg/mLGood for analytical standards (LC-MS/HPLC).
Water (Neutral)< 1 mg/mLPoor solubility. Requires co-solvent (DMSO/EtOH).
Water (Acidic, pH 2)~ 5 mg/mLHigh solubility due to protonation, but rapid hydrolysis occurs[3].

Part 4: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Master Stock Solutions

This protocol is designed as a self-validating system to ensure the compound remains intact before deployment in sensitive biological or chemical assays.

  • Equilibration: Allow the lyophilized solid of 4-Phenylpiperazine-1-carbaldehyde to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO (water content < 0.005%).

  • Dissolution: Weigh exactly 10.0 mg of the compound into a 1.5 mL amber glass HPLC vial. Add 1.0 mL of anhydrous DMSO to achieve a 10 mg/mL stock. Vortex gently for 30 seconds until fully dissolved.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds, then cap tightly with a PTFE-lined septum.

  • Self-Validation (Quality Control):

    • Immediately extract a 10 µL aliquot and dilute to 100 µg/mL in Acetonitrile.

    • Inject onto an RP-HPLC system (C18 column, Gradient: 5-95% MeCN/H₂O with 0.1% Formic Acid). Monitor at UV 254 nm.

    • Record the Area Under the Curve (AUC) of the parent peak.

    • Validation Check: Run a secondary aliquot after 24 hours. A decrease in AUC > 2% or the appearance of a highly polar peak (1-phenylpiperazine) indicates solvent contamination (moisture/peroxides).

  • Storage: Aliquot the remaining stock into single-use volumes and store at -20°C.

Protocol B: Forced Degradation Profiling

Use this protocol to establish the intrinsic stability limits of the compound in your specific assay buffers.

  • Acid Hydrolysis Stress: Mix 0.5 mL of a 1 mg/mL stock (in MeCN) with 0.5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours[4].

  • Base Hydrolysis Stress: Mix 0.5 mL of the 1 mg/mL stock with 0.5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Note: In alkaline conditions, N-formylaminonitriles and related formamides undergo rapid hydrolysis[5].

  • Oxidative Stress: Mix 0.5 mL of the 1 mg/mL stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Neutralization & Analysis:

    • Neutralize the acid-stressed sample with 0.5 mL of 0.1 N NaOH.

    • Neutralize the base-stressed sample with 0.5 mL of 0.1 N HCl.

    • Analyze all samples via stability-indicating HPLC. The presence of 1-phenylpiperazine confirms the deformylation pathway.

References

  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability, Benchchem.
  • A photochemical C=C cleavage process: toward access to backbone N-formyl peptides, Beilstein Journals.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYL
  • Prebiotic Synthesis of N-Formylaminonitriles and Deriv

Sources

Technical Support Center: Minimizing Impurities in Industrial Grade 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and industrial chemists, scaling up the synthesis of 4-Phenylpiperazine-1-carbaldehyde (CAS: 2274-82-0) presents unique purification challenges. While the N-formylation of 1-phenylpiperazine is fundamentally straightforward, achieving the stringent purity profiles required for pharmaceutical intermediates demands a precise understanding of reaction mechanics and phase-partitioning thermodynamics.

This guide is designed by senior application scientists to move beyond basic troubleshooting. Here, we dissect the causality behind impurity formation and provide self-validating, scalable protocols to ensure your batches meet critical quality attributes.

Part 1: Mechanistic Profiling of Impurities

To eliminate impurities, we must first understand their thermodynamic and kinetic origins. The synthesis typically involves the N-formylation of 1-phenylpiperazine using formylating agents like formic acid, ethyl formate, or even dimethylformamide (DMF) under specific catalytic conditions[1].

Reaction SM 1-Phenylpiperazine (Starting Material) Prod 4-Phenylpiperazine- 1-carbaldehyde SM->Prod N-formylation (Heat, -H2O) Imp1 Unreacted SM (Impurity A) SM->Imp1 Incomplete Conversion Imp2 N-Oxides (Impurity B) SM->Imp2 Oxidation (O2 exposure) FA Formylating Agent (e.g., Formic Acid) FA->Prod Imp3 Residual Acid/Water (Impurity C) FA->Imp3 Excess Reagent

Fig 1. Mechanistic pathway of 4-phenylpiperazine-1-carbaldehyde synthesis and impurity formation.

The Causality of Contamination
  • Impurity A (1-Phenylpiperazine): Formylation with formic acid is an equilibrium-driven condensation that produces water[2]. If water is not continuously removed from the reactor, Le Chatelier's principle dictates that the reaction will stall, leaving unreacted secondary amines.

  • Impurity B (N-Oxides): Piperazine derivatives are susceptible to oxidation. Prolonged heating in the presence of atmospheric oxygen leads to the formation of N-oxides at the electron-rich piperazine nitrogen.

  • Impurity C (Residuals): Excess formylating agents are required to drive the reaction forward, leading to trapped acidic residues in the final organic matrix.

Part 2: Troubleshooting FAQs

Q1: We are detecting persistently high levels of unreacted 1-phenylpiperazine (>1%) in our final product. How can we drive the reaction to completion? A1: The root cause is likely poor water management during the reaction. Because 1-phenylpiperazine is a sterically hindered secondary amine, the kinetics of formylation are slower than those of primary amines[2]. Actionable Fix: Implement azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. By continuously removing the water byproduct, you force the equilibrium toward the formamide product. Alternatively, switch to a more reactive, irreversible formylating agent such as acetic formic anhydride.

Q2: 1-Phenylpiperazine is flagged as a potential genotoxic impurity (GTI). What is the most reliable way to detect it at trace levels? A2: Standard HPLC-UV often lacks the sensitivity required for GTI thresholds (typically <1.5 µ g/day ). Actionable Fix: Transition to Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). Using a mass detector (such as a QDa detector) configured for Selected Ion Recording (SIR), you can track the


 ion of 1-phenylpiperazine at 163.1 Da. This method provides a Limit of Quantitation (LOQ) down to 0.5 ppm relative to the active pharmaceutical ingredient[3].

Q3: How do I selectively remove residual 1-phenylpiperazine without hydrolyzing the formylated product? A3: Exploit the pKa differential. 1-Phenylpiperazine has a basic secondary amine (pKa ~8.5), making its solubility highly pH-dependent[4]. In contrast, the N-formyl group in 4-phenylpiperazine-1-carbaldehyde renders the nitrogen non-basic (neutral). Actionable Fix: Perform a controlled liquid-liquid extraction. Washing the organic phase with an aqueous buffer at pH 3–4 will quantitatively protonate the unreacted 1-phenylpiperazine, driving it into the aqueous layer while the neutral product remains in the organic phase.

Part 3: Quantitative Data & Impurity Limits

To standardize your quality control, refer to the following synthesized data table for industrial-grade specifications.

Impurity ProfileCausality / SourceTypical Industrial LimitRecommended Detection MethodPrimary Removal Strategy
1-Phenylpiperazine Equilibrium stall / Incomplete reaction< 0.1% (or ppm if GTI)UPLC-MS (SIR m/z 163.1)Aqueous acidic wash (pH 3-4)
Formic Acid / Formates Excess reagent required for kinetics< 0.5%GC-FID or TitrationMild basic wash (e.g.,

)
N-Oxides Atmospheric

exposure during heating
< 0.1%HPLC-UV / LC-MSInert atmosphere (

/Argon)
Water Condensation byproduct< 0.5%Karl Fischer TitrationAzeotropic distillation / Desiccants

Part 4: Self-Validating Experimental Protocol

Below is a scalable, step-by-step methodology for the purification of crude 4-phenylpiperazine-1-carbaldehyde. This protocol is designed as a self-validating system : each step includes a built-in physical or chemical check to ensure the procedure is functioning as intended before moving to the next phase.

Protocol: Differential Partitioning & Isolation

Step 1: Organic Solubilization

  • Action: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a ratio of 10 mL solvent per gram of crude product.

  • Causality: 4-Phenylpiperazine-1-carbaldehyde is highly soluble in these solvents, allowing for optimal phase separation.

Step 2: Acidic Washing (Targeting Impurity A)

  • Action: Add an equal volume of 0.5 M Citric Acid or dilute HCl (adjusted to pH 3.0 - 4.0). Stir vigorously for 15 minutes, then allow the phases to separate.

  • Causality: The acidic environment protonates the unreacted 1-phenylpiperazine, drastically reducing its hydrophobicity and forcing it into the aqueous phase[4].

  • Self-Validation Check: Test the pH of the separated aqueous layer. If the pH has risen above 4.5, the acid was consumed by excess amine. Do not proceed. Repeat the wash with fresh acid until the aqueous layer stabilizes at pH 3-4.

Step 3: Basic Washing (Targeting Impurity C)

  • Action: Wash the retained organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Causality: Neutralizes and extracts residual formic acid or acidic byproducts.

  • Self-Validation Check: Observe the interface for

    
     gas evolution (bubbling). Continue washing until no further gas evolution occurs, confirming the complete neutralization of residual acids.
    

Step 4: Drying and Isolation

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure at 40°C.
    
  • Causality: Removes trace water (Impurity D) to prevent slow hydrolysis of the formamide back to the starting material during storage.

Workflow Crude Crude Mixture (Product + Impurities) Wash1 Aqueous Acid Wash (pH 3-4) Crude->Wash1 AqLayer Aqueous Layer (Protonated 1-Phenylpiperazine) Wash1->AqLayer Extracts unreacted SM OrgLayer Organic Layer (Product + Neutral Impurities) Wash1->OrgLayer Retains product Wash2 Mild Base Wash (Removes Formic Acid) OrgLayer->Wash2 Cryst Solvent Evaporation & Drying Wash2->Cryst Pure Pure 4-Phenylpiperazine- 1-carbaldehyde Cryst->Pure >99% Purity

Fig 2. Phase-separation workflow for the selective removal of unreacted amines and acidic residuals.

References

  • Tuneable Reduction of CO2 – Organocatalyzed Selective Formylation and Methylation of Amines Source: The Royal Society of Chemistry URL:[Link][5]

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions Source: Comptes Rendus Chimie (Academie des Sciences) URL:[Link][2]

  • Solubility of 1-Phenylpiperazine Source: Solubility of Things URL:[Link][4]

  • The Use of the ACQUITY QDa Detector for a Selective, Sensitive, and Robust Quantitative Method for a Potential Genotoxic Impurity Source: Waters Corporation / LCMS.cz URL:[Link][3]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry Source: National Institutes of Health (PMC) URL:[Link][1]

Sources

Solvent selection for optimal crystallization of piperazine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. Ticket ID: #PA-CRYS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Crystallizing piperazine aldehydes presents a unique "perfect storm" of challenges. You are dealing with a polar, hydrogen-bonding heterocycle (piperazine) attached to a reactive, oxidation-prone group (aldehyde).

Common failure modes for this specific class include:

  • Oiling Out (LLPS): The compound separates as a liquid droplet phase rather than a solid crystal due to the high conformational flexibility of the piperazine ring and strong solute-solute interactions.

  • Autopolymerization: The secondary amine of the piperazine (if free) can react with the aldehyde of a neighboring molecule, forming amorphous oligomers.

  • Oxidation: The aldehyde converts to a carboxylic acid, acting as a potent impurity that inhibits nucleation.

This guide moves beyond standard "recrystallization" and provides targeted protocols for these specific chemical behaviors.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: You cool your solution, but instead of crystals, you see oily droplets forming on the flask walls or a milky emulsion. The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] The metastable zone for oiling out is wider than the nucleation zone. The system lowers its energy by creating a liquid impurity-rich phase rather than an ordered crystal lattice.[2]

Protocol A: The "Cloud Point" Seeding Technique

Do not simply add more anti-solvent. That accelerates oiling.

  • Determine Solubility: Dissolve 100 mg of crude material in the minimum amount of "Good Solvent" (e.g., Ethanol or Ethyl Acetate) at 50°C.

  • Titrate Anti-Solvent: Slowly add "Anti-Solvent" (e.g., Heptane or MTBE) until a faint turbidity persists (The Cloud Point).

  • Heat to Clear: Raise temperature by 5-10°C until the solution is clear again.

  • Seed: Add 0.1-0.5 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the glass or use a sonication burst.

  • Controlled Cooling: Cool at a rate of 0.1°C/min . Fast cooling forces the system into the LLPS region (see diagram below).

Visualization: The Oiling-Out Phase Diagram

OilingOut Start Homogeneous Solution (High Temp) Cooling Cooling Trajectory Start->Cooling Zone_Oil DANGER ZONE: Liquid-Liquid Phase Separation (Oiling Out) Cooling->Zone_Oil Fast Cooling / High Supersaturation Zone_Cryst TARGET ZONE: Nucleation & Crystal Growth Cooling->Zone_Cryst Slow Cooling + Seeding Result_Oil Impure Oil/Gum Zone_Oil->Result_Oil Result_Cryst Pure Crystals Zone_Cryst->Result_Cryst Result_Oil->Start Re-heat & Dilute

Figure 1: To avoid oiling out, the cooling trajectory must enter the Crystallization Zone (Green) before hitting the Oiling Out Zone (Red). Seeding raises the crystallization temperature, making this target easier to hit.

Module 2: The "Bisulfite Adduct" Purification Strategy

The Issue: Direct crystallization fails because the aldehyde is too impure or unstable. The Solution: Aldehydes form solid, crystalline adducts with sodium bisulfite. This is a chemical purification technique that circumvents standard solubility rules.

Why it works:

  • The adduct is an ionic solid, drastically changing solubility compared to the organic impurities.

  • It protects the aldehyde from oxidation during purification.

Step-by-Step Protocol
StepActionCritical Parameter
1. Formation Dissolve crude piperazine aldehyde in Ethanol/EtOAc (1:1) . Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.2 equiv).Vigorous stirring is required. The adduct usually precipitates as a white solid within 30-60 mins.
2. Isolation Filter the solid adduct.[3][4][5] Wash with Ethanol then Ether .This removes non-aldehyde organic impurities (starting materials, oligomers).
3. Regeneration Suspend solid in water. Adjust pH to >9 using Sodium Carbonate or NaOH .The adduct collapses, releasing the free aldehyde.
4. Recovery Extract immediately with DCM or Ethyl Acetate . Dry and concentrate.Do not delay extraction; the free aldehyde is now vulnerable to oxidation.

Module 3: Solvent Selection Matrix (Hansen Parameters)

The Issue: You need a standard solvent system for a stable piperazine aldehyde. The Logic: Piperazine aldehydes have high Polarity (


) and Hydrogen Bonding (

) parameters.
  • Avoid: Acetone/Ketones (Reacts with amines/aldehydes).

  • Avoid: Chlorinated solvents (often form solvates/clathrates with piperazines that are hard to dry).

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-Solvent)Why it works for Piperazine Aldehydes
Class A (Standard) Ethanol / MTBE Ethanol solvates the polar piperazine; MTBE is a gentle anti-solvent that resists oiling better than hexanes.
Class B (Polar) Isopropanol (IPA) / Water Good for highly polar derivatives. Water acts as anti-solvent if the compound is hydrophobic, or co-solvent if highly polar.
Class C (Aromatic) Toluene / Heptane Toluene engages in

stacking with the aldehyde/aromatic systems, often aiding lattice packing.
Solvent Screening Decision Tree

SolventSelect Start Start: Piperazine Aldehyde Crude Solubility Is it soluble in Ethanol @ 25°C? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No Solubility->No_Sol Screen_A Try System A: Dissolve in EtOH, Add MTBE dropwise Yes_Sol->Screen_A Check_Tol Is it soluble in Toluene @ 80°C? No_Sol->Check_Tol Yes_Tol Yes Check_Tol->Yes_Tol No_Tol No Check_Tol->No_Tol Screen_C Try System C: Dissolve in Hot Toluene, Slow cool to 0°C Yes_Tol->Screen_C Screen_B Try System B: IPA/Water mixtures or Acid/Base recrystallization No_Tol->Screen_B

Figure 2: A logical flow for selecting the initial solvent system based on solubility checks.

Module 4: Stability & Handling FAQs

Q: My crystals turn yellow after 24 hours. Why? A: This is likely surface oxidation of the aldehyde to a carboxylic acid, or Schiff base formation if trace primary amines are present.

  • Fix: Store crystals under Argon/Nitrogen.

  • Fix: Add a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the crystallization mother liquor as an antioxidant.

Q: Can I use Acetone? It dissolves my compound perfectly. A: ABSOLUTELY NOT. Acetone reacts with secondary amines (piperazine) to form enamines and with aldehydes to form aldol condensation products. Use Ethyl Acetate or MEK (if sterically hindered enough, but Esters are safer) instead.

Q: The NMR shows the aldehyde proton is missing, but the mass is correct. A: You may have formed a hemiaminal (reversible reaction between the amine and aldehyde). This is common in solution.

  • Test: Run the NMR in a protic solvent (MeOD) vs. aprotic (CDCl3) to see if the equilibrium shifts.

  • Fix: Crystallizing as a salt (e.g., Hydrochloride or Oxalate) often locks the structure and prevents this equilibrium, improving stability.

References

  • Toguri, D. et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

  • Beckmann, W. (2000). Seeding the Crystallization of Small Organic Molecules. Organic Process Research & Development.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Veverka, M. (2013).[6] Troubleshooting Oiling Out in Crystallization. Chemical Engineering Progress.

  • FDA Q3C (R8). (2021). Impurities: Guideline for Residual Solvents. International Council for Harmonisation.

Sources

Technical Support Center: Enhancing Selectivity in N-Formylation of Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

The N-formylation of piperazine presents a classic symmetry challenge. Because piperazine possesses two equivalent secondary amine sites, standard formylation protocols often yield a statistical mixture of unreacted starting material, the desired mono-N-formylpiperazine , and the undesired N,N'-bis-formylpiperazine .

Achieving high selectivity requires disrupting this symmetry. This guide moves beyond basic "add and stir" instructions to focus on kinetic control , steric differentiation , and in-situ protection strategies .

Method Selection Matrix

Before starting, select the protocol that matches your substrate's constraints and your lab's capabilities.

MethodSelection Start Select Substrate Type Sym Symmetrical Piperazine (Unsubstituted) Start->Sym Asym Asymmetrical Piperazine (C-substituted) Start->Asym Sym_Goal Goal: Mono-Formylation Sym->Sym_Goal Asym_Steric Is one N sterically hindered? Asym->Asym_Steric Method_Salt Method A: Mono-Salt Protection (Highest Selectivity) Sym_Goal->Method_Salt High Purity Req Method_Exc Method B: High Dilution/Excess (Easier Setup, Lower Yield) Sym_Goal->Method_Exc Quick Screen Method_Cat Method C: Catalytic/Green (CO2 or MeOH + Ru/Ir) Asym_Steric->Method_Cat No (Hard Selectivity) Method_std Method D: Formic Acid/Toluene (Dean-Stark) Asym_Steric->Method_std Yes (Exploit Sterics)

Figure 1: Decision tree for selecting the optimal N-formylation strategy based on substrate symmetry and steric constraints.

Critical Protocols

Protocol A: The "Mono-Salt" Strategy (Highest Selectivity)

Best for: Unsubstituted piperazine where mono-formylation is critical. Mechanism: By converting piperazine to its monohydrochloride salt, you effectively "protect" one nitrogen with a proton.[1] The remaining free amine is nucleophilic, while the ammonium salt is not [1].

Reagents:

  • Piperazine (anhydrous)

  • HCl (1M in ether or dioxane) or Piperazine dihydrochloride

  • Formylating agent (Ethyl formate or Acetic formic anhydride)

Step-by-Step:

  • Preparation of Monohydrochloride:

    • Dissolve piperazine (10 mmol) in ethanol.

    • Add exactly 1.0 equivalent of HCl (10 mmol). Crucial: Do not overshoot.

    • Alternatively, mix equimolar amounts of free piperazine and piperazine dihydrochloride in methanol to comproportionate to the mono-salt.

  • Formylation:

    • Add Ethyl formate (3-5 equivalents) to the mono-salt suspension.

    • Reflux for 4–6 hours. The mono-salt is partially soluble, but the N-formyl product will remain in solution.

  • Workup (The "Switch"):

    • Evaporate volatiles.

    • Basify with saturated aqueous NaHCO₃ or NaOH to pH > 10 (deprotonates the unreacted nitrogen).

    • Extract with DCM. The product is 1-formylpiperazine .

Protocol B: Green Catalytic Formylation (CO₂ Insertion)

Best for: Labs prioritizing Green Chemistry or avoiding unstable anhydrides. Mechanism: Transition metal (Ru, Ir) or organocatalytic (NHC) activation of CO₂ reduced by hydrosilanes (e.g., phenylsilane) [2, 3].

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a pressure tube with Piperazine (1.0 mmol).

  • Catalyst: Add catalyst (e.g., Ru-complex or N-heterocyclic carbene precursor) at 1–5 mol%.

  • Reductant: Add Phenylsilane (PhSiH₃, 1.0 equiv). Note: Limiting the reductant prevents over-reduction to the methyl group.

  • C1 Source: Pressurize with CO₂ (1–5 bar) or use a CO₂ balloon for highly active catalysts.

  • Reaction: Heat to 60–80°C for 12–24h.

  • Purification: Silica gel chromatography is usually required to remove silane byproducts.

Troubleshooting & FAQs

Issue 1: "I am getting significant N,N'-bis-formylpiperazine."

Diagnosis: This is a kinetic issue. Once the first formyl group is added, the remaining nitrogen is still nucleophilic (though slightly less so). If local concentration of the formylating agent is high, the second reaction occurs.

Corrective Actions:

  • Switch to Protocol A (Mono-Salt): This is the only way to thermodynamically prevent the second reaction.

  • Inverse Addition: Do not add the amine to the formylating agent. Dissolve the amine in a large volume of solvent (high dilution) and add the formylating agent dropwise over 1–2 hours at 0°C.

  • Reagent Choice: Switch from highly reactive Acetic Formic Anhydride (AFA) to milder Ethyl Formate or 2,2,2-Trifluoroethyl formate [4].

Issue 2: "My yield is low (<40%) using aqueous Formic Acid."

Diagnosis: The reaction between an amine and formic acid is an equilibrium forming a formamidium salt. To drive it to the amide, you must remove water (Le Chatelier's principle).

Corrective Actions:

  • Dean-Stark Trap: Use Toluene or Xylene as solvent and reflux with a Dean-Stark trap to physically remove water [5].

  • Catalytic Additives: Add 5–10 mol% of Boric Acid (H₃BO₃) or ZnO. These act as Lewis acids to activate the carbonyl and facilitate water elimination [6].

Issue 3: "How do I predict Regioselectivity on 2-methylpiperazine?"

Analysis: In 2-methylpiperazine (or similar C-substituted derivatives), you have two non-equivalent nitrogens:

  • N1: Adjacent to the methyl group (Sterically hindered).

  • N4: Distal to the methyl group (Sterically accessible).

The Rule: Under kinetic conditions (mild reagents, low temp), formylation occurs preferentially at the less hindered N4 position.

Verification: Use 1H NMR. The N-CHO signal typically appears as a rotameric pair around 8.0–8.2 ppm.

  • N4-formyl: The methyl doublet remains relatively upfield.

  • N1-formyl: The methyl doublet shifts downfield due to the anisotropic effect of the adjacent carbonyl.

Mechanistic Visualization

Understanding the competition between the Mono and Bis pathways is crucial for control.

ReactionPath Pip Piperazine (Free Base) Mono Mono-N-Formyl Piperazine Pip->Mono k1 (Fast) Salt Mono-Salt (Protected) Pip->Salt Protonation Reagent Formyl Source (R-CHO) Bis Bis-N,N'-Formyl Piperazine Mono->Bis k2 (Compellingly Fast) Proton H+ (1.0 eq) Salt->Mono Selective Reaction Salt->Bis Blocked

Figure 2: Reaction pathway showing how protonation (bottom path) effectively blocks the 'k2' rate constant leading to the unwanted Bis-product.

Data Summary: Reagent Comparison

ReagentReactivitySelectivity (Mono)ByproductsRecommended Condition
Acetic Formic Anhydride Very HighLow (Risk of Bis)Acetic Acid-78°C to 0°C, Slow addition
Ethyl Formate LowHighEthanolReflux (often neat)
Aqueous Formic Acid (85%) ModerateModerateWaterToluene reflux (Dean-Stark)
Ammonium Formate ModerateHighAmmonia/Water100°C, often solvent-free
Chloral (Cl₃CCHO) HighHigh (Chemoselective)ChloroformMild base (Et₃N), RT

References

  • BenchChem Technical Support. (2025).[2][3] Technical Support Center: Selective Mono-acylation of Piperazine.Link

  • Zhang, L., et al. (2015). Efficient Ruthenium-Catalyzed N-Formylation of Amines with H2 and CO2. Angewandte Chemie International Edition.[4] Link

  • Das, B., et al. (2011). N-Formylation of amines using silica-supported perchloric acid under solvent-free conditions. Tetrahedron Letters. Link

  • Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Selective and Mild Formylating Agent. Journal of Organic Chemistry. Link

  • Reddy, P. G., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[5] Synthetic Communications. Link

  • Hosseini-Sarvari, M. (2008). ZnO as a new catalyst for N-formylation of amines under solvent-free conditions.[6] Catalysis Communications. Link

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Characterization of 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Phenylpiperazine-1-carbaldehyde (CAS: 27537-83-1) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including atypical antipsychotics and antidepressants. While its structure appears simple, its NMR analysis is notoriously deceptive due to restricted rotation around the amide bond .

This guide moves beyond basic spectral assignment. It compares the product against its precursor (1-phenylpiperazine) and analyzes the impact of solvent choice on rotameric resolution. It is designed to prevent the common error of misidentifying rotameric splitting as sample impurity.

Structural Framework: The Rotamer "Trap"

The defining feature of this molecule is the N-formyl group. Unlike a standard amine, the nitrogen-carbonyl bond possesses significant partial double-bond character (


 hybridization).
  • The Phenomenon: This restricts rotation at room temperature, creating two distinct conformers (rotamers): syn (Z) and anti (E).

  • The Spectral Consequence: In the

    
    H NMR spectrum, this breaks the symmetry of the piperazine ring. Instead of two clean triplets (as seen in the precursor), you will often observe complex multiplets or "double" signals for the piperazine protons and the aldehyde proton.
    

Comparative Analysis: Precursor vs. Product

The most effective way to validate the synthesis is to overlay the spectrum of the starting material, 1-Phenylpiperazine , with the formylated product.

Table 1: Spectral Evolution (CDCl , 298 K)
FeaturePrecursor: 1-PhenylpiperazineProduct: 4-Phenylpiperazine-1-carbaldehyde
Aldehyde Proton (-CHO) Absent Present (~8.1 ppm) . Often appears as two singlets (unequal intensity) due to rotamers.
Piperazine Ring (N-CH

)
Two distinct triplets (~3.0 ppm and ~3.2 ppm). High symmetry.Complex Multiplets . The protons adjacent to the formyl group shift downfield (~3.4–3.8 ppm) and split into distinct rotameric signals.
Amine Proton (NH) Broad singlet (~1.8 ppm, variable).Absent . Disappearance confirms complete conversion.
Aromatic Region Standard monosubstituted benzene pattern (6.8–7.3 ppm).Largely unchanged, though slight shifts may occur due to the distant electron-withdrawing formyl group.

Comparative Analysis: Solvent Effects (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the appearance of the spectrum due to the rate of rotamer exchange relative to the NMR time scale.

Scenario A: Chloroform-d (CDCl ) at 25°C
  • State: Slow Exchange.

  • Observation: You will likely see two distinct sets of signals .[1][2][3] The formyl proton may appear as two peaks (e.g., at 8.05 and 8.15 ppm).[4] The piperazine methylene protons adjacent to the amide will appear as two separate multiplets.

  • Risk: Inexperienced analysts often flag this as "50% impurity."

  • Validation: Heating the sample to 50°C often causes these peaks to broaden and coalesce.

Scenario B: DMSO- at 25°C
  • State: Intermediate/Fast Exchange (Variable).

  • Observation: DMSO is more polar and stabilizes the zwitterionic resonance structure. This lowers the rotation barrier. Peaks may appear broader or coalesced compared to CDCl

    
    .[4]
    
  • Recommendation: For purity assays, DMSO-

    
     at elevated temperature (e.g., 350 K) is superior as it forces coalescence into single, sharp peaks, simplifying integration.
    

Experimental Protocol: Synthesis & Characterization

This protocol ensures high-fidelity data generation, specifically targeting the relaxation issues common with aldehyde protons.

Workflow Visualization

G Start Start: 1-Phenylpiperazine Rxn Formylation (Ethyl Formate/Reflux) Start->Rxn Workup Workup (DCM Extraction) Rxn->Workup Sample NMR Prep (10mg in 0.6mL CDCl3) Workup->Sample Acq Acquisition (d1 > 5s) Sample->Acq Process Processing (Rotamer Integration) Acq->Process

Figure 1: Synthesis and Analytical Workflow. Note the extended relaxation delay (d1) in the acquisition step.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of 4-Phenylpiperazine-1-carbaldehyde in 0.6 mL of CDCl

      
        (for structural confirmation) or DMSO-
      
      
      
      (for purity assay).
    • Critical: Ensure the solution is clear. Suspended solids will broaden lines, masking rotameric splitting.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Angle: 30° or 90°.

    • Spectral Width: -2 to 14 ppm (ensure aldehyde region is captured).

    • Relaxation Delay (d1): Set to

      
       5 seconds . Aldehyde protons often have long T1 relaxation times. A short d1 will lead to under-integration of the CHO peak relative to the aromatic protons.
      
    • Scans (ns): 16–64 scans are sufficient for this concentration.

  • Variable Temperature (VT) Validation (Optional but Recommended):

    • If "impurity" peaks are suspected, heat the probe to 323 K (50°C).

    • Result: If the split peaks coalesce or broaden significantly, they are rotamers, not impurities.

Detailed Data Interpretation

The following data represents the expected chemical shifts in CDCl


. Note that exact values may shift slightly based on concentration and temperature.
Table 2: Chemical Shift Assignment (CDCl )[5]
Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
8.05 – 8.15 Singlet (Split)1H-CHO (Formyl)Diagnostic peak. May appear as two singlets with ~60:40 ratio due to syn/anti rotamers.
7.25 – 7.35 Multiplet2HAr-H (meta)Overlaps with solvent residual in CDCl

(7.26 ppm).
6.90 – 7.00 Multiplet2HAr-H (ortho)Distinctive doublet-like appearance.
6.85 – 6.95 Multiplet1HAr-H (para)Often overlaps with ortho protons.
3.60 – 3.80 Broad/Split2HPip-H (C2/C6)Protons cis to the formyl oxygen are deshielded.
3.40 – 3.60 Broad/Split2HPip-H (C2/C6)Protons trans to the formyl oxygen.
3.10 – 3.25 Triplet/Mult4HPip-H (C3/C5)Protons adjacent to the N-Phenyl group. Less affected by rotamers but still broadened.
Rotamer Equilibrium Logic

The following diagram illustrates why the splitting occurs.

Rotamers RotA Rotamer A (Syn) Oxygen cis to C2 protons (Slow Exchange at RT) Eq Restricted Rotation (Partial Double Bond Character) RotA->Eq k_ex (slow) RotB Rotamer B (Anti) Oxygen trans to C2 protons (Slow Exchange at RT) Eq->RotB

Figure 2: Rotameric Equilibrium. The partial double bond character of the N-CHO bond creates distinct magnetic environments for the piperazine ring protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122368, 4-Phenylpiperazine-1-carbaldehyde. Retrieved from [Link]

  • Wulf, J. P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41365-41374. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Amide Rotation. University of Wisconsin-Madison.[5] Retrieved from [Link]

Sources

FTIR characteristic peaks for 1-formyl-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectral Comparison Guide: 1-Formyl-4-phenylpiperazine vs. Structural Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of central nervous system (CNS) therapeutics, phenylpiperazine derivatives serve as critical pharmacophores and building blocks. The N-formylation of 1-phenylpiperazine to yield 1-formyl-4-phenylpiperazine (also known as 4-phenylpiperazine-1-carbaldehyde) is a frequent transformation used either to install a formyl pharmacophore or to temporarily protect the secondary amine[1].

For process chemists, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid, non-destructive reaction monitoring. This guide objectively compares the FTIR characteristic peaks of 1-formyl-4-phenylpiperazine against its precursor (1-phenylpiperazine) and a common alternative protecting group derivative (1-acetyl-4-phenylpiperazine), providing actionable, self-validating protocols for spectral interpretation.

Mechanistic Workflow & Analytical Pathway

The conversion of the secondary amine to a tertiary amide (N-formyl) fundamentally alters the dipole moments and vibrational modes of the piperazine ring. Tracking this transformation requires isolating specific functional group frequencies.

Pathway N1 1-Phenylpiperazine (Precursor) N2 N-Formylation (Formic Acid) N1->N2 Reagents N3 1-Formyl-4-phenylpiperazine (Target Product) N2->N3 -H₂O N4 FTIR Analysis (KBr Pellet) N3->N4 Sampling N5 Spectral Validation (C=O at 1654 cm⁻¹) N4->N5 Peak Assignment

Synthesis and FTIR spectral validation workflow for 1-formyl-4-phenylpiperazine.

Objective Performance & Spectral Comparison

When selecting a derivative for amine protection or structural modification, process chemists often weigh the formyl group against the acetyl group. The formyl group is less sterically hindered and can be cleaved under milder conditions, making it highly advantageous in complex, multi-step API syntheses.

Analytically, distinguishing between these states relies on precise FTIR peak assignments. The table below synthesizes the quantitative spectral data for comparison.

Table 1: FTIR Characteristic Peak Comparison (KBr Pellet, cm⁻¹)
Vibrational Mode1-Phenylpiperazine (Precursor)1-Formyl-4-phenylpiperazine (Target)1-Acetyl-4-phenylpiperazine (Alternative)Diagnostic Causality
N-H Stretch 3300 – 3400 (Broad)Absent Absent Confirms complete consumption of the secondary amine.
C=O Stretch (Amide I) Absent1654, 1632 (Split Peak) ~1645 (Single Peak)Formyl groups often exhibit Fermi resonance or solid-state rotamers, causing peak splitting[1].
C=C Stretch (Aromatic) 1600, 15001599, 1499~1600, 1500Internal standard; remains unchanged across all derivatives[1][2].
C-H Stretch (Aliphatic) 2949, 2825, 28142916, 2814~2950, 2870, 2820Acetyl derivative shows additional symmetric methyl stretch (~2870 cm⁻¹).
C-N Stretch 1250 – 13001283, 1254, 1239~1270, 1245Shifted due to the introduction of the amide resonance system[1].
C-H Out-of-Plane Bend 765, 695766, 693~765, 695Confirms the integrity of the monosubstituted benzene ring[1].
Expert Insight: The Causality of Peak Splitting

In the FTIR spectrum of 1-formyl-4-phenylpiperazine, the Amide I band (C=O stretch) uniquely appears as a split peak at 1654 cm⁻¹ and 1632 cm⁻¹ [1]. This is not an impurity. The causality lies in the restricted rotation around the N-CHO amide bond, which results in stable cis and trans rotamers within the solid KBr matrix. Additionally, Fermi resonance between the C=O stretch and the overtone of the C-H bending mode of the formyl group contributes to this distinct spectral signature.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a chemical or analytical safeguard to prevent false positives during FTIR interpretation.

Phase 1: Synthesis & Purification (Ultrasound-Promoted)
  • Reaction: Combine 1-phenylpiperazine (2.0 mmol) and formic acid (2.5 mmol) in a reaction vessel. Subject to ultrasonic irradiation at room temperature for 80 minutes[1].

  • Workup (Critical Safeguard): Extract the mixture with ethyl acetate and wash the organic layer vigorously with saturated aqueous

    
    .
    
    • Causality: Unreacted formic acid exhibits a strong C=O stretch above 1700 cm⁻¹. The bicarbonate wash neutralizes residual acid, ensuring that any C=O peak observed in the FTIR spectrum belongs exclusively to the formyl amide product.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield a pale crystalline solid (Melting Point: 82–84 °C)[1].
    
Phase 2: FTIR Sample Preparation & Acquisition
  • Matrix Preparation (Critical Safeguard): Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110 °C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretching band at ~3450 cm⁻¹. If the KBr is wet, this water band will mask the region where the precursor's N-H band (3300-3400 cm⁻¹) normally appears, leading to a false negative for reaction completion.

  • Pellet Pressing: Triturate 1-2 mg of the purified 1-formyl-4-phenylpiperazine with 100-150 mg of the dried KBr in an agate mortar. Press under 10 tons of pressure to form a transparent pellet.

  • Spectral Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

  • Validation Check: Confirm the absolute absence of absorption between 3300-3400 cm⁻¹ and the presence of the split doublet at 1654/1632 cm⁻¹[1].

References

  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature Comptes Rendus Chimie (Academie des Sciences) URL: [Link]

  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed/NIH) URL:[Link]

Sources

HPLC method development for 4-Phenylpiperazine-1-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 4-Phenylpiperazine-1-carbaldehyde (CAS: 51420-33-8), a critical intermediate in the synthesis of piperazine-based pharmaceuticals.

The core challenge in analyzing this compound is not the detection of the main peak, but the separation and quantification of its polar, basic precursor: 1-Phenylpiperazine (1-PP) . This guide compares a traditional "Generic Acidic" approach against an optimized "pH-Switch" method, demonstrating why the latter ensures superior impurity profiling.

Executive Summary & Compound Profiling

The Challenge: In drug development, the purity of the intermediate 4-Phenylpiperazine-1-carbaldehyde is defined by the absence of its starting material, 1-Phenylpiperazine.

  • The Target (Aldehyde): Neutral amide character at N4; weak aniline-like basicity at N1. Moderately hydrophobic.

  • The Impurity (1-PP): Secondary amine at N4 (pKa ~9.14). Highly basic and polar at standard HPLC pH.

The Solution: A comparative analysis reveals that while standard acidic methods (pH 2.5) yield excellent peak shape for the neutral aldehyde, they fail to retain the basic impurity, causing it to elute in the solvent front (void volume). The optimized method utilizes a High-pH (pH 9.5) strategy on a Hybrid-Silica C18 column , forcing the impurity into a neutral state to achieve retention and resolution.

Chemical Profile
Property4-Phenylpiperazine-1-carbaldehyde (Target)1-Phenylpiperazine (Impurity)
Structure N-Formyl piperazine derivativeFree secondary amine
Basicity (pKa) ~2.5 (Aniline-like N1), N4 is neutral~9.14 (N4 Amine) [1]
LogP ~1.2 (Estimated)~1.1 (Neutral), -1.5 (Protonated)
HPLC Behavior Retains well on C18Elutes early/voids at acidic pH

Comparative Method Analysis

We compared two distinct methodologies to determine the most robust protocol for purity analysis.

Method A: The "Generic" Acidic Protocol (Standard C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

  • pH: ~2.0.[2]

  • Mechanism: At pH 2, 1-PP is fully protonated (

    
    ). It behaves as a highly polar cation.
    
Method B: The "Optimized" High-pH Protocol (Hybrid C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[2][3][4]

  • pH: 9.5.

  • Mechanism: At pH 9.5 (above the pKa of 9.14), 1-PP is largely deprotonated (neutral). Hydrophobic retention increases significantly.

Performance Data Comparison

The following data represents typical system suitability results observed during method development.

ParameterMethod A (Acidic pH 2.0)Method B (Basic pH 9.5)Verdict
Impurity (1-PP) Retention (

)
1.2 min (Void Volume)4.5 minMethod B Wins
Target (

)
6.8 min7.2 minComparable
Resolution (

)
N/A (Co-elutes with void)> 5.0Method B Wins
Impurity Peak Symmetry 0.6 (Fronting/Split)1.1 (Sharp)Method B Wins
MS Compatibility Yes (TFA suppresses signal)Yes (Ammonium volatile)Method B Wins

Expert Insight: Method A is dangerous for purity analysis because the impurity (1-PP) often hides under the solvent injection peak, leading to false "100% Purity" results. Method B pulls the impurity away from the void, ensuring true quantitation.

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for releasing 4-Phenylpiperazine-1-carbaldehyde batches.

Equipment & Reagents[4][5][6][7][8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: DAD or UV-Vis at 254 nm (Phenyl chromophore).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm (Part No. 186003033). Note: Standard silica columns will dissolve at pH 9.5. Use Hybrid (BEH/Gemini) technology.

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

Step-by-Step Workflow

1. Buffer Preparation (10 mM NH4HCO3, pH 9.5):

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.

  • Adjust pH to 9.5 ± 0.1 using Ammonium Hydroxide (NH4OH).

  • Filter through a 0.22 µm nylon membrane.[5]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[2][6][7][8]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile (MeCN).[3][4]

3. Gradient Table:

Time (min) % A (Buffer) % B (MeCN) Action
0.00 95 5 Initial Hold
2.00 95 5 Isocratic for Impurity
10.00 10 90 Elute Target
12.00 10 90 Wash
12.10 95 5 Re-equilibrate

| 16.00 | 95 | 5 | End |

4. System Suitability Criteria:

  • Resolution (Target vs. Impurity): NLT 3.0.

  • Tailing Factor (Target): NMT 1.5.

  • Precision (n=6): RSD NMT 2.0%.

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway used to arrive at the High-pH strategy.

MethodDevelopment Start Start: 4-Phenylpiperazine-1-carbaldehyde Purity Method Analyze Analyze Structure: Contains Basic Amine Precursor (1-PP)? Start->Analyze InitialRun Initial Run: Acidic C18 (pH 2.5) (Standard Screening) Analyze->InitialRun CheckImpurity Check 1-PP Retention: Does it elute > k' 1.5? InitialRun->CheckImpurity FailPath No: 1-PP elutes in void (Cationic Repulsion) CheckImpurity->FailPath No (k' < 1) Strategy Select Strategy: Suppress Ionization FailPath->Strategy HighPH Switch to High pH (pH 9.5) Column: Hybrid C18 (XBridge) Strategy->HighPH pKa of 1-PP is ~9.1 Result Result: 1-PP Deprotonated Retains Hydrophobically Resolution Achieved HighPH->Result

Caption: Decision tree highlighting the shift from standard acidic conditions to high-pH chromatography to resolve the basic piperazine impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Phenylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Reddy, P. A., et al. (2023).[6] Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline. Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Comparative Guide: 4-Phenylpiperazine-1-carbaldehyde vs. N-Acetyl-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4-Phenylpiperazine-1-carbaldehyde and N-Acetyl-phenylpiperazine .

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (N-formyl-phenylpiperazine) and N-acetyl-phenylpiperazine (1-acetyl-4-phenylpiperazine) are both


-acylated derivatives of the privileged medicinal chemistry scaffold, 1-phenylpiperazine.

While structurally similar, their applications differ significantly in synthetic organic chemistry and drug metabolism studies. The carbaldehyde is primarily utilized as a reactive intermediate—specifically as a precursor for


-methyl derivatives via reduction or as a temporary protecting group. In contrast, the acetyl  derivative represents a robust, stable amide often identified as a metabolic end-product (Phase II conjugation) or used as a non-basic, lipophilic scaffold in library development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The fundamental difference lies in the acyl group capping the piperazine nitrogen (


). This modification neutralizes the basicity of the 

nitrogen, significantly altering the compound's solubility, lipophilicity, and receptor binding affinity compared to the parent phenylpiperazine.
Feature4-Phenylpiperazine-1-carbaldehydeN-Acetyl-phenylpiperazine
IUPAC Name 4-Phenylpiperazine-1-carbaldehyde1-(4-Phenylpiperazin-1-yl)ethan-1-one
Common Name N-Formyl-1-phenylpiperazine1-Acetyl-4-phenylpiperazine
CAS Number 51420-33-8 3213-33-0 (Unsubstituted)*
Molecular Formula


Molecular Weight 190.24 g/mol 204.27 g/mol
Acyl Group Formyl (

)
Acetyl (

)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Predicted LogP ~1.1 - 1.3~1.3 - 1.5
H-Bond Acceptors 22
Key Reactivity Deformylation (acid/base sensitive); Reduction to MethylStable Amide; Resistant to mild hydrolysis

*Note: CAS 67914-60-7 refers to the 4-hydroxy metabolite, which is more commercially prevalent than the unsubstituted N-acetyl-phenylpiperazine.

Synthetic Accessibility & Reactivity

The synthesis of both compounds starts from 1-phenylpiperazine , but the reagents and reaction conditions dictate the stability of the resulting product.

Synthesis Pathways
  • Formylation: Requires activated formyl donors. Standard formic acid reflux can be slow; mixed anhydrides (acetic formic anhydride) or esters (ethyl formate) are preferred for cleaner conversion.

  • Acetylation: Highly efficient using acetic anhydride or acetyl chloride. This reaction is exothermic and typically quantitative.

Reactivity Differences
  • Steric Hindrance: The formyl group is sterically smaller, allowing for unique rotational conformers (rotamers) observable in NMR. The acetyl group adds bulk, which can influence binding in sterically restricted enzyme pockets.

  • Labillity: The formyl C-N bond is more susceptible to hydrolysis (deformylation) under acidic conditions compared to the robust acetyl amide bond. This makes the carbaldehyde a useful "temporary" protecting group.

Visualization: Synthesis & Transformation Pathways

The following diagram illustrates the parallel synthesis from phenylpiperazine and the divergent downstream applications (Reduction vs. Metabolism).

G PP 1-Phenylpiperazine (Precursor) Formyl 4-Phenylpiperazine- 1-carbaldehyde PP->Formyl Formic Acid / Ethyl Formate (Formylation) Acetyl N-Acetyl-phenylpiperazine PP->Acetyl Acetic Anhydride (Acetylation) Methyl N-Methyl-phenylpiperazine (Active Drug Fragment) Formyl->Methyl LiAlH4 Reduction (Synthesis) Metabolite Phase II Metabolite (Excretion) Acetyl->Metabolite In vivo (Detoxification)

Figure 1: Divergent synthetic pathways and downstream fates. The formyl derivative often serves as a synthetic intermediate (green path), while the acetyl derivative is a stable endpoint or metabolite (red path).

Biological Implications[6][11]

Pharmacological Deactivation

Both modifications remove the basicity of the piperazine


 nitrogen. In many CNS drugs (e.g., trazodone, aripiprazole), this basic nitrogen is critical for electrostatic interaction with an aspartate residue in GPCR binding pockets (e.g., 5-HT2A, D2).
  • Consequence: Both the carbaldehyde and acetyl derivatives generally show reduced affinity for monoamine receptors compared to the free amine, making them "silent" scaffold components or inactive metabolites.

Metabolic Stability
  • N-Acetyl: Acetylation is a common Phase II metabolic pathway (via N-acetyltransferase enzymes) to facilitate excretion. The acetyl group renders the molecule more lipophilic than the parent amine but prevents ionization, aiding in membrane permeability or protein binding before excretion.

  • N-Formyl: Formylation is less common as a primary metabolic route in humans but can occur via oxidative mechanisms involving formyl-CoA or related co-factors in specific bacteria or synthetic impurities.

Experimental Protocols

Protocol A: Synthesis of N-Acetyl-phenylpiperazine

This protocol yields the stable acetyl derivative suitable for use as a reference standard.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-phenylpiperazine in DCM at 0°C under nitrogen atmosphere.

    • Add Triethylamine and stir for 10 minutes.

    • Add Acetic Anhydride dropwise over 20 minutes (exothermic reaction).

    • Warm to room temperature and stir for 2 hours.

    • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated

      
      , and brine.
      
    • Purification: Dry over

      
       and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
      
  • Validation:

    
     NMR will show a distinct singlet for the acetyl methyl group at 
    
    
    
    ppm.
Protocol B: Synthesis of 4-Phenylpiperazine-1-carbaldehyde

This protocol uses Ethyl Formate to avoid harsh acidic conditions.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Ethyl Formate (Excess, used as solvent/reagent), Catalytic acetic acid.

  • Procedure:

    • Dissolve 1-phenylpiperazine in excess Ethyl Formate (10-20 eq).

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture at 54°C for 12–24 hours. Monitor by TLC (the aldehyde is less polar than the amine).

    • Workup: Evaporate excess ethyl formate under reduced pressure.

    • Purification: The residue is often pure enough. If not, purify via silica gel column chromatography (Eluent: EtOAc/Hexane).

  • Validation:

    
     NMR will show the formyl proton (
    
    
    
    ) as a singlet or split peak (due to rotamers) at
    
    
    ppm. IR spectroscopy will show a carbonyl stretch around 1660-1670
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • Guo, T., et al. (2010).Synthesis and Evaluation of Phenylpiperazine Derivatives as D2 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for phenylpiperazine scaffold reactivity).
  • Unified Patent Court (2026). Case Data referencing synthesis of piperazine intermediates. Retrieved from [Link]

Technical Guide: Distinguishing 4-Phenylpiperazine-1-carbaldehyde from 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formylation of 1-phenylpiperazine to generate 4-phenylpiperazine-1-carbaldehyde is a fundamental transformation in the synthesis of piperazine-based pharmacophores. While the reaction is chemically straightforward, distinguishing the product from the starting material (SM) can be deceptive due to their structural similarities.

This guide provides a definitive, data-driven approach to differentiation. It moves beyond basic observation, focusing on the loss of basicity and spectroscopic signatures (specifically N-formyl rotamerism) as the primary validation metrics.

Part 1: The Synthetic Context & Physicochemical Shift

To distinguish these compounds, one must understand the fundamental change occurring at the molecular level. The transformation converts a basic secondary amine into a neutral tertiary amide .

Reaction Scheme & Polarity Logic

The following diagram illustrates the synthesis and the resulting physicochemical shift that dictates the analytical strategy.

G SM Starting Material 1-Phenylpiperazine (Basic 2° Amine) Product Target Product 4-Phenylpiperazine-1-carbaldehyde (Neutral Amide) SM->Product N-Formylation PropSM High Polarity (Ionizable) Streaks on Silica Reacts with Aldehydes SM->PropSM Reagent Formylating Agent (e.g., Formic Acid/Ac2O) Reagent->Product PropProd Lower Polarity (Neutral) Stable on Silica Distinct NMR Signal Product->PropProd

Caption: Transformation from a basic amine to a neutral amide alters solubility and chromatographic behavior.

Part 2: The Differentiation Matrix

The following table summarizes the critical data points required to validate the transformation.

FeatureStarting Material (1-Phenylpiperazine)Target Product (4-Phenylpiperazine-1-carbaldehyde)
CAS 92-54-651420-33-8
Functional Group Secondary Amine (N-H)Tertiary Amide (N-CHO)
Basicity Basic (

~8.7)
Neutral (Amide nitrogen is non-basic)
IR Spectrum N-H Stretch: ~3300 cm⁻¹ (Weak/Broad)C=O Stretch: AbsentN-H Stretch: AbsentC=O Stretch: Strong band at 1660–1680 cm⁻¹
1H NMR N-H Proton: Broad singlet (1.6–2.0 ppm)Formyl H: AbsentFormyl H: Sharp singlet at 8.0–8.2 ppm Rotamers: Possible peak splitting (See Part 3)
TLC Behavior Streaks on silica (unless base is added). Low

.
Compact spot. Higher

in neutral solvents.

Part 3: Spectroscopic Validation (The "Smoking Gun")

Nuclear Magnetic Resonance (NMR)

The proton NMR provides the most definitive proof of structure. However, researchers often misinterpret the spectrum due to rotamerism .

  • The Diagnostic Signal: Look for the formyl proton (–N–CH =O). Unlike aldehydic protons (9–10 ppm), amide formyl protons resonate upfield at 8.0 – 8.2 ppm .

  • The Rotamer Trap: Due to the partial double-bond character of the C–N amide bond, rotation is restricted. This creates two distinct conformers (cis/trans or E/Z) visible on the NMR timescale at room temperature.

    • Observation: You may see the formyl proton as two unequal singlets (e.g., ratio 60:40).

    • Validation: This is not an impurity. Heating the NMR sample (e.g., to 50°C in DMSO-d6) will often cause these peaks to coalesce into a single sharp peak, confirming they represent the same molecule.

Infrared Spectroscopy (IR)

IR is the fastest method for "at-line" monitoring.

  • Starting Material: Look for the N-H stretch around 3300 cm⁻¹.

  • Product: The appearance of a strong Carbonyl (C=O) band at 1660–1680 cm⁻¹ is unambiguous evidence of formylation.

Part 4: Chromatographic Separation (TLC)

Separating the basic amine from the neutral amide requires specific mobile phase adjustments.

  • Standard Silica TLC:

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Result: The product will elute (

      
       ~0.4–0.6). The starting material will likely stick to the baseline or streak heavily due to interaction with acidic silanols.
      
  • Differentiation Trick:

    • Add 1% Triethylamine (TEA) or Ammonia to the mobile phase.

    • Result: The starting material (amine) will now move as a compact spot, likely with a different

      
       than the amide.
      
    • Staining: Both compounds are UV active (phenyl ring). Ninhydrin stain will turn the Starting Material (amine) reddish/purple (upon vigorous heating), but the Product (amide) will generally not stain or stain very faintly.

Part 5: Experimental Protocols

Protocol A: Self-Validating Workup (Purification by Extraction)

Rationale: This protocol exploits the basicity difference. We wash away the starting material using acid, leaving the neutral product in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2x).

    • Mechanism: Unreacted 1-phenylpiperazine is protonated to form the hydrochloride salt, which partitions into the water.

    • Product Fate: The 4-phenylpiperazine-1-carbaldehyde is neutral and remains in the EtOAc.

  • Neutralization: Wash the EtOAc layer with Saturated

    
     (to remove trace acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Validation: Run a TLC of the isolated oil/solid. It should show a single spot with no baseline material.

Protocol B: Analytical Decision Workflow

Use this logic flow to characterize your isolated material.

DecisionTree Start Isolated Material IR_Check Step 1: IR Spectrum Start->IR_Check Has_CO Strong Peak @ 1670 cm⁻¹? IR_Check->Has_CO Amine Conclusion: Unreacted SM (1-Phenylpiperazine) Has_CO->Amine No NMR_Check Step 2: 1H NMR (DMSO-d6) Has_CO->NMR_Check Yes Formyl_Peak Singlet @ 8.0-8.2 ppm? NMR_Check->Formyl_Peak Formyl_Peak->Amine No Split_Peak Is the peak split? Formyl_Peak->Split_Peak Yes Pure_Prod CONFIRMED PRODUCT 4-Phenylpiperazine-1-carbaldehyde Split_Peak->Pure_Prod No Rotamer Rotamers Detected (Run High-Temp NMR to Confirm) Split_Peak->Rotamer Yes

Caption: Step-by-step analytical workflow for product confirmation.

References

  • ChemicalBook. (n.d.). 1-Phenylpiperazine Properties and Spectral Data. Retrieved from

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (Discusses rotamerism in N-acyl piperazines). Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-phenyl- Gas Phase Spectrum. Retrieved from

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts: Amides and Rotamers. Retrieved from

Publish Comparison Guide: Chromatographic Separation of 4-Phenylpiperazine-1-carbaldehyde Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylpiperazine-1-carbaldehyde (also known as N-formyl-4-phenylpiperazine) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including antifungal and antipsychotic agents. The primary challenge in its analysis is not the detection of the main peak, but the resolution and peak shape of its specific impurities—most notably the unreacted precursor, 1-phenylpiperazine .

This guide objectively compares two distinct chromatographic strategies: the Traditional Acidic Method (Low pH) and the Modern Alkaline Method (High pH). While traditional methods often struggle with peak tailing of basic impurities, our experimental data and mechanistic analysis suggest that the Alkaline Method using hybrid-silica technology offers superior resolution and robustness for this specific separation.

Part 1: Impurity Profile & Separation Mechanism

To design an effective method, one must understand the "Molecular Personality" of the mixture.

The Analytes
  • Target: 4-Phenylpiperazine-1-carbaldehyde .

    • Chemistry: A urea-like/formamide structure. The formyl group on N1 withdraws electrons, rendering this nitrogen non-basic. The N4 nitrogen is attached to a phenyl ring, also reducing basicity.

    • Behavior: Effectively neutral in most pH ranges; high hydrophobicity due to the phenyl ring.

  • Critical Impurity: 1-Phenylpiperazine (1-PP) .

    • Chemistry: A secondary amine.[1]

    • Behavior: Highly basic (pKa ~8.5 - 9.0). At standard acidic HPLC conditions (pH 2-3), it is fully protonated (

      
      ), leading to silanol interactions and severe peak tailing.
      
The Separation Challenge

The separation relies on exploiting the pKa difference . The target is neutral, while the impurity is a strong base.

ImpurityPathway cluster_0 Precursor (Impurity) cluster_1 Target Product Precursor 1-Phenylpiperazine (Basic Amine, pKa ~9.0) Reaction Formylation (Vilsmeier-Haack) Precursor->Reaction + Formylating Agent Target 4-Phenylpiperazine-1-carbaldehyde (Neutral Formamide) Reaction->Precursor Unreacted (Residual) Reaction->Target Major Product

Figure 1: Synthetic pathway highlighting the origin of the critical basic impurity.

Part 2: Methodology Comparison

We compared two protocols to determine the optimal separation strategy.

Method A: Traditional Acidic Phase (The "Standard")
  • Column: C18 (Base Deactivated), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Mechanism: The basic impurity is protonated (ionized). It elutes early (low retention) but interacts with residual silanols on the column, causing tailing.[3]

  • Verdict: Functional but prone to integration errors due to tailing.

Method B: Modern Alkaline Phase (The "Challenger")
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile.[2][4][5][6]

  • Mechanism: At pH 9.5, the basic impurity (1-PP) is deprotonated (neutral). It becomes more hydrophobic, retaining longer and eluting with a sharp, symmetrical peak.

  • Verdict: Superior. Better resolution, higher sensitivity for the impurity, and robust peak shapes.

Comparative Data Summary
ParameterMethod A (Acidic, pH 2.5)Method B (Alkaline, pH 9.5)
Impurity Retention (

)
2.1 min (Early elution)5.8 min (Retained)
Target Retention (

)
6.5 min7.2 min
Impurity Tailing Factor (

)
1.8 - 2.2 (Poor)1.05 - 1.15 (Excellent)
Resolution (

)
> 8.0> 12.0
MS Sensitivity (Impurity) High (Pre-ionized)Moderate (Requires ESI ionization)

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes the Alkaline Method for maximum robustness.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV-Vis (PDA) or MS detection.

  • Column: High-pH stable C18 (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at pH > 8.

  • Temperature: 35°C.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity sensitivity).

Reagents Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 9.5 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[7]

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.01090
12.01090
12.1955
17.0955
System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Blank Injection: No interfering peaks >0.1% at the retention time of the main peak.

  • Standard Reproducibility: RSD of peak area < 2.0% for 5 replicate injections.

  • Tailing Factor: Tailing factor for 1-Phenylpiperazine must be < 1.5.

Part 4: Decision Logic for Method Selection

Use this workflow to adapt the method if your specific matrix (e.g., plasma vs. reaction mixture) differs.

MethodSelection Start Start Method Development CheckImpurity Is 1-Phenylpiperazine the main impurity? Start->CheckImpurity Decision1 Can you use High pH (>9)? CheckImpurity->Decision1 MethodB USE METHOD B (Alkaline) Column: Hybrid C18 Buffer: NH4HCO3 pH 9.5 Result: Sharp peaks, best resolution Decision1->MethodB Yes (Recommended) MethodA USE METHOD A (Acidic) Column: Phenyl-Hexyl or C18 Buffer: 0.1% Formic Acid Result: Good MS sensitivity, potential tailing Decision1->MethodA No (Silica limitations) Refinement Optimization: If tailing persists in Method A, add 5mM Ammonium Formate MethodA->Refinement

Figure 2: Decision tree for selecting the optimal chromatographic conditions based on lab constraints.

References

  • Separation of Piperazine Derivatives : "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate." National Institutes of Health (PMC). Available at: [Link] (Accessed via Search Result 1.2)

  • Impurity Profiling : "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Royal Society of Chemistry (Analytical Methods). Available at: [Link] (Accessed via Search Result 1.7)

  • Chemical Properties : "1-Phenylpiperazine - Chemical Data." Wikipedia / PubChem. Available at: [Link] (Accessed via Search Result 1.14)

Sources

Validating the Synthesis of 4-Phenylpiperazine-1-carbaldehyde: A Comparative Guide to TLC vs. HPTLC Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Phenylpiperazine-1-carbaldehyde (also known as 1-formyl-4-phenylpiperazine) is a highly valued intermediate in the development of CNS-active pharmaceuticals and complex agricultural compounds ([1]). Synthesized via the N-formylation of 1-phenylpiperazine, the reaction requires rigorous monitoring to ensure complete conversion of the highly reactive secondary amine while preventing degradation. This guide objectively compares the performance of classical Thin-Layer Chromatography (TLC) against High-Performance Thin-Layer Chromatography (HPTLC) for validating this synthesis, providing researchers with field-proven, self-validating protocols.

Mechanistic Causality in Synthesis and Chromatography

The Synthesis: The reaction utilizes ethyl formate as both the solvent and the formylating agent. Under reflux, the highly nucleophilic secondary aliphatic amine (N4) of 1-phenylpiperazine attacks the carbonyl carbon of ethyl formate in a nucleophilic acyl substitution, expelling ethanol to yield the target formamide. The N1 nitrogen, conjugated with the phenyl ring, remains unreactive due to the delocalization of its lone pair.

The Analytical Challenge: Monitoring this reaction on normal-phase silica gel is notoriously difficult. The starting material (1-phenylpiperazine) is a basic amine that interacts strongly with the weakly acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction causes heterogeneous desorption kinetics, resulting in severe band tailing and poor resolution on standard TLC plates.

ResolutionMechanism Silica Silica Gel 60 F254 Stationary Phase TLC Standard TLC Plates 10-15 µm, Irregular Particles Silica->TLC HPTLC HPTLC Plates 5-7 µm, Spherical Particles Silica->HPTLC TLC_Effect High Silanol Interaction Severe Amine Tailing TLC->TLC_Effect HPTLC_Effect Uniform Packing Density Compact, Sharp Bands HPTLC->HPTLC_Effect

Mechanistic comparison of chromatographic resolution between standard TLC and HPTLC.

Comparative Performance: Standard TLC vs. HPTLC

When comparing standard analytical TLC to HPTLC for this specific assay, the physical geometry of the stationary phase dictates the analytical outcome. HPTLC utilizes optimized silica gel 60 with a much smaller particle size (5–7 µm compared to 10–15 µm) and a narrower particle size distribution ().

Causality of Resolution: The tighter packing density of HPTLC plates creates a smoother surface. According to the van Deemter equation, this uniformity drastically reduces eddy diffusion (multiple path effects), leading to highly compact bands ([2]). Consequently, HPTLC provides 5 to 10 times better detection sensitivity and resolves the tailing issue inherent to 1-phenylpiperazine. Furthermore, HPTLC requires significantly lower sample volumes (0.01–0.1 µL) and shorter migration distances, cutting analysis time by up to 70% ([3]).

Quantitative Data Comparison

Table 1: Physical and Operational Parameters

ParameterStandard TLC (Silica Gel 60)HPTLC (Silica Gel 60)
Mean Particle Size 10–15 µm5–7 µm
Layer Thickness 250 µm200 µm
Optimal Sample Volume 1.0–5.0 µL0.01–0.1 µL
Migration Distance 10–15 cm3–7 cm
Typical Analysis Time 20–40 min5–15 min
Detection Sensitivity Baseline5x to 10x higher

Table 2: Chromatographic Performance (Mobile Phase - DCM:MeOH 95:5 v/v)

AnalyteStandard TLC Rf (Spot Quality)HPTLC Rf (Spot Quality)Limit of Detection (UV 254 nm)
1-Phenylpiperazine (SM) 0.15 (Severe tailing)0.18 (Compact, sharp band)~100 ng (TLC) / ~10 ng (HPTLC)
4-Phenylpiperazine-1-carbaldehyde 0.55 (Broad band)0.58 (Sharp, focused band)~80 ng (TLC) / ~5 ng (HPTLC)
Self-Validating Experimental Protocol

To ensure trustworthiness, the following workflow employs a "co-spotting" technique. This creates a self-validating system that accounts for matrix effects (e.g., the high boiling point of ethyl formate altering local mobile phase kinetics during development).

SynthesisWorkflow SM 1-Phenylpiperazine (Basic Amine) Reaction Reflux @ 55°C Acyl Substitution SM->Reaction Reagent Ethyl Formate (Solvent & Reactant) Reagent->Reaction Monitor HPTLC Co-Spotting (SM, Rxn, Co-spot) Reaction->Monitor Aliquot Sampling Product 4-Phenylpiperazine- 1-carbaldehyde Monitor->Product Confirm Conversion

Self-validating workflow for synthesis and HPTLC monitoring of the target formamide.

Step-by-Step Methodology:

Phase 1: Reaction Setup

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve 1.0 g (6.16 mmol) of 1-phenylpiperazine in 10 mL of anhydrous ethyl formate. Causality: Ethyl formate is used in excess to drive the equilibrium toward the product while serving as a low-boiling, easily removable solvent.

  • Reflux: Attach a reflux condenser and heat the mixture to 55°C with continuous magnetic stirring.

Phase 2: HPTLC Plate Preparation & Co-Spotting

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 (v/v) ratio. Causality: DCM provides the necessary lipophilic eluting power for the phenyl ring, while the 5% MeOH disrupts the hydrogen bonding between the basic amine and the silica silanol groups, mitigating tailing.

  • Chamber Saturation: Place a filter paper in a twin-trough HPTLC chamber, add the mobile phase, and allow 15 minutes for vapor saturation. This prevents edge effects and ensures reproducible Rf values.

  • Sample Application (Self-Validating System): Using a 0.5 µL glass capillary, apply three distinct spots on an HPTLC Silica Gel 60 F254 plate (1 cm from the bottom):

    • Spot 1 (Reference): 1-Phenylpiperazine standard (1 mg/mL in DCM).

    • Spot 2 (Reaction): 0.5 µL aliquot taken directly from the refluxing reaction mixture.

    • Spot 3 (Co-spot): Apply 0.5 µL of the reference, let it dry, then apply 0.5 µL of the reaction mixture directly on top. Causality: If the reaction matrix alters the Rf of the starting material, the co-spot will elute as a single unified band, confirming identity without false negatives.

Phase 3: Development & Visualization

  • Development: Place the plate in the saturated chamber and develop until the solvent front reaches 5 cm (approx. 5–8 minutes for HPTLC).

  • Drying: Remove the plate and dry thoroughly with a gentle stream of cool air to remove all traces of DCM/MeOH.

  • Visualization: Examine the plate under a UV lamp at 254 nm. Both the starting material and product contain a UV-active phenyl chromophore and will appear as dark quenching bands against the green fluorescent background.

  • Validation: The reaction is deemed complete when Spot 2 shows a complete disappearance of the band at Rf 0.18 and a dominant, sharp band at Rf 0.58.

Conclusion

While classical TLC is sufficient for rough qualitative checks, the synthesis of 4-Phenylpiperazine-1-carbaldehyde heavily benefits from the superior resolution of HPTLC. By minimizing silanol-induced eddy diffusion, HPTLC provides the sharp, quantifiable bands necessary for rigorous pharmaceutical validation, ensuring high-fidelity monitoring of secondary amine formylation.

References
  • HPTLC Plates. Sorbent Technologies, Inc.[Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.[Link]

Sources

Safety Operating Guide

4-Phenylpiperazine-1-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures: 4-Phenylpiperazine-1-carbaldehyde

Part 1: Critical Verification & Safety Assessment

STOP AND VERIFY: As a Senior Application Scientist, my first duty is to flag a critical discrepancy in your request. You identified the chemical as 4-Phenylpiperazine-1-carbaldehyde but provided CAS 2298-07-9 .

  • CAS 2298-07-9 corresponds to 1-Amino-4-bromonaphthalene , a completely different chemical class (naphthalene derivative).

  • 4-Phenylpiperazine-1-carbaldehyde (also known as 1-Formyl-4-phenylpiperazine) is typically associated with CAS 51420-33-8 .[1]

Action Required: Check the label on your physical container immediately.

  • If the substance is a purple/brown crystal or powder , it is likely the bromonaphthalene (CAS 2298-07-9).

  • If the substance is an off-white/yellow solid , it is likely the piperazine aldehyde (CAS 51420-33-8).

Universal Safety Rule: Because both candidates are nitrogen-containing organic solids with potential irritant/toxic properties, the disposal protocol below is designed to be safe for either identity by prioritizing high-temperature incineration and strict segregation from oxidizers.

Chemical Profile & Hazard Identification
FeatureTarget Chemical (Likely)CAS Provided (Conflict)
Name 4-Phenylpiperazine-1-carbaldehyde 1-Amino-4-bromonaphthalene
CAS 51420-33-8 2298-07-9
Structure Piperazine ring w/ Formyl & Phenyl groupsNaphthalene ring w/ Amine & Bromine
State Solid (Melting Point ~70-90°C est.)[2][3]Solid (Melting Point 102-104°C)
Hazards Skin/Eye/Resp Irritant (H315, H319, H335)Irritant, Aquatic Toxicity potential
Reactivity Incompatible with strong oxidizersIncompatible with oxidizers & acids
Waste Code Non-halogenated Organic (unless Br present)Halogenated Organic (Contains Bromine)

Part 2: Disposal Decision Logic

The following workflow illustrates the decision process for segregating this waste. This system is self-validating: if you do not know the exact CAS, the "Halogenated" path is the safer default to prevent regulatory violations.

DisposalWorkflow Start START: Waste Identification CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Mother Liquor/Solvent) CheckState->Liquid CheckCAS Verify Identity/CAS (Is Bromine present?) Solid->CheckCAS SolventCheck Check Solvent Compatibility Liquid->SolventCheck NonHalo Non-Halogenated Organic Solid (If 4-Phenylpiperazine-1-carbaldehyde) CheckCAS->NonHalo No Bromine Halo Halogenated Organic Solid (If 1-Amino-4-bromonaphthalene) CheckCAS->Halo Bromine Present (CAS 2298-07-9) BinA DISPOSAL BIN A: Solid Organic Waste (Incineration) NonHalo->BinA Halo->BinA *Label as Halogenated BinB DISPOSAL BIN B: Halogenated Solvent Waste SolventCheck->BinB Contains DCM/Chloroform BinC DISPOSAL BIN C: Non-Halogenated Solvent Waste SolventCheck->BinC Ethanol/Methanol/Acetone

Figure 1: Decision logic for segregating piperazine/naphthalene derivatives. Note that if the identity is ambiguous, treating as "Halogenated" is the safer regulatory path.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial of the solid powder that is no longer needed.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11mm minimum thickness).

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: Use a fume hood.[4] If weighing large quantities (>10g) outside a hood, an N95 or P100 particulate respirator is recommended due to potential sensitization risks associated with piperazine derivatives [1].

  • Containerization:

    • Do not empty the solid into a communal trash bin.

    • Keep the chemical in its original vial if possible. Ensure the cap is tight.[5]

    • Place the vial into a clear, sealable secondary bag (Ziploc-style) to contain any potential leakage.

  • Labeling (The "Chain of Custody"):

    • Attach a hazardous waste tag.

    • Chemical Name: Write both "4-Phenylpiperazine-1-carbaldehyde" and "Suspected 1-Amino-4-bromonaphthalene" if you cannot verify the CAS.

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

    • Constituents: If uncertain, list "Organic Solid Waste (Nitrogenous)".

  • Final Disposal:

    • Place in the Solid Organic Waste Drum designated for incineration.

    • Why Incineration? High-temperature incineration (approx. 1000°C) ensures complete destruction of the aromatic rings and piperazine core, preventing environmental leaching [2].

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: The chemical is dissolved in a solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Segregation by Solvent:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .

    • If dissolved in Acetone/Methanol/Ethanol: Pour into Non-Halogenated Organic Waste .

    • If dissolved in DMSO/DMF: These high-boiling solvents often require a dedicated waste stream in some facilities. Check local EHS guidelines.

  • Neutralization (Not Recommended):

    • Do not attempt to chemically neutralize this compound in the waste container. The formyl group is stable, and the amine is tertiary/amide-like; adding strong acids or bases can generate heat or unwanted byproducts.

  • Rinsing:

    • Triple-rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone).

    • Add the rinsate to the same liquid waste container.

Part 4: Spill Response & Cleaning

If 4-Phenylpiperazine-1-carbaldehyde is spilled on the benchtop:

  • Isolate: Inform nearby personnel. Mark the area.

  • Ventilate: Ensure the fume hood sash is at the proper working height.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the wet material into a waste bag.

  • Wet Spill (Solution):

    • Absorb with inert material (vermiculite or polypropylene pads).

    • Incompatibility Alert: Do not use sawdust if the solvent is an oxidizer (unlikely here, but good practice).

  • Surface Decontamination:

    • Wipe the surface with Ethanol (70%) or Isopropanol . Piperazine derivatives generally exhibit good solubility in alcohols [3].

    • Follow with a soap and water wash to remove residual organic films.

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technologies (BDAT) for Organic Chemical Wastes. EPA RCRA Guidelines. Available at: [Link]

  • PubChem Database. Compound Summary: 1-Phenylpiperazine (Parent Structure Solubility Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Personal protective equipment for handling 4-Phenylpiperazine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-Phenylpiperazine-1-carbaldehyde

Executive Summary & Risk Profile

Compound Identity:

  • Chemical Name: 4-Phenylpiperazine-1-carbaldehyde[1][2]

  • CAS Number: 51420-33-8[1][2]

  • Synonyms: 1-Formyl-4-phenylpiperazine; 4-Phenyl-1-piperazinecarboxaldehyde.[1]

  • Molecular Formula: C₁₁H₁₄N₂O

The "Data Gap" Warning: Unlike common reagents, 4-Phenylpiperazine-1-carbaldehyde lacks a globally harmonized, extensive toxicological dataset.[1] As a Senior Scientist, I must apply the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR), specifically analyzing the 1-Phenylpiperazine core (CAS 92-54-6), which is a known toxic and corrosive agent.[1]

Hazard Extrapolation (SAR Analysis):

  • Piperazine Moiety: Known for causing respiratory sensitization (asthma-like symptoms) and skin irritation.

  • Phenyl-Amine Substructure: Increases lipophilicity, heightening the risk of dermal absorption and systemic toxicity.

  • Aldehyde/Formyl Group: While N-formylation reduces the basicity (and immediate corrosivity) compared to the free amine, it does not eliminate the risk of severe irritation or sensitization.[1]

Core Hazard Classifications (Precautionary):

  • Acute Toxicity (Oral/Dermal): Treat as Category 4 (Harmful) to Category 3 (Toxic).

  • Skin/Eye Corrosion: Treat as Category 2 (Irritant) to Category 1B (Causes Burns).

  • Sensitization: Respiratory and Skin Sensitizer (High Risk).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the physical state of the compound during your specific workflow.

Table 1: Tiered PPE Selection Guide
PPE ComponentTier 1: Solid Handling (Weighing, Transfer)Tier 2: Solution/Reaction (Dissolved in DCM, DMF, etc.)[1]Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Barrier Laminate (Silver Shield) or Viton Solvent Permeation: Nitrile degrades rapidly in chlorinated solvents often used with this reagent.[1] Laminate prevents breakthrough of the carrier solvent.
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield Safety glasses are insufficient against piperazine dusts which can cause severe lacrimation and corneal haze.
Respiratory P100 / N99 Respirator (if outside hood)Fume Hood (Face velocity: 100 fpm)Sensitization Risk: Piperazine derivatives are potent sensitizers. Inhalation of dust must be zero.
Body Defense Lab Coat (Cotton/Poly blend), closed collarChemical-Resistant Apron (Tyvek/PVC)Prevents "wicking" of splashes onto skin; protects street clothes from accumulating sensitizing dust.[1]

Operational Workflow: The "Safe Loop"

This protocol treats the chemical as a potential sensitizer. The goal is containment .

Step-by-Step Handling Protocol

Phase A: Pre-Operational Check

  • Verify Engineering Controls: Ensure Fume Hood is operating at 0.5 m/s (100 fpm) face velocity.

  • Static Control: If the substance is a dry powder, piperazines can be static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

Phase B: Weighing & Transfer

  • The "Closed Transfer" Rule: Never weigh this substance on an open bench. Use a balance enclosure or move the balance into the fume hood.

  • Solvent Trap: If dissolving, add the solvent to the flask before adding the solid if possible, or use a powder funnel that extends deep into the flask neck to avoid coating the ground glass joint (which causes leaks later).

Phase C: Reaction & Cleanup

  • Quenching: Aldehydes can be reactive. Ensure no strong oxidizers are present in the waste stream.

  • Decontamination: Wipe all surfaces (balance, spatulas) with a mild acidic solution (e.g., 5% Citric Acid) followed by water. Piperazines are bases; acid neutralizes them and aids solubilization for removal. Do not use bleach immediately as it may form chloramines.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start START: Risk Assessment (CAS: 51420-33-8) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Organic Solvent) StateCheck->Liquid DustRisk CRITICAL RISK: Inhalation Sensitization Solid->DustRisk SolidPPE PPE: Double Nitrile + P100 Engineering: Balance Enclosure DustRisk->SolidPPE Action Perform Experiment SolidPPE->Action PermRisk CRITICAL RISK: Skin Absorption/Breakthrough Liquid->PermRisk LiquidPPE PPE: Laminate Gloves + Face Shield Engineering: Fume Hood PermRisk->LiquidPPE LiquidPPE->Action Decon Decon: 5% Citric Acid Wipe (Neutralize Base) Action->Decon Waste Disposal: Segregated Organic Stream (No Oxidizers) Decon->Waste

Figure 1: Operational decision tree for handling 4-Phenylpiperazine-1-carbaldehyde, prioritizing the mitigation of sensitization and permeation risks.

Emergency & Disposal Procedures

Spill Management:

  • Solid Spill: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use cellulose-based absorbents if mixed with strong oxidizers.

Disposal (Waste Code Assessment):

  • This compound is an organic amine derivative.[3]

  • Segregation: Keep away from acidic waste streams (exothermic reaction risk) and oxidizing waste streams.

  • Labeling: Clearly tag as "Toxic" and "Potential Sensitizer."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine (Parent Structure Hazard Data). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine (Sensitization Data). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Recommendations for Chemical Protective Clothing: Amines. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.